5-Acetylsalicylamide

Catalog No.
S664260
CAS No.
40187-51-7
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetylsalicylamide

CAS Number

40187-51-7

Product Name

5-Acetylsalicylamide

IUPAC Name

5-acetyl-2-hydroxybenzamide

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13)

InChI Key

LWAQTCWTCCNHJR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)N

Synonyms

5-Acetyl-2-hydroxybenzamide

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)N

The exact mass of the compound 5-Acetylsalicylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is 5-Acetylsalicylamide used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Research Applications

The table below summarizes the core identity and research uses of 5-Acetylsalicylamide.

Property Description
CAS Number 40187-51-7 [1]
Molecular Formula C9H9NO3 [1]
Molecular Weight 179.17 g/mol [1]
Melting Point 220-222 °C [1]
Physical Form White to light brown solid [1]
Primary Research Role Synthetic intermediate / chemical reagent [1]

| Reported Applications | • Reagent for synthesizing phosphotyrosine peptidomimetic prodrugs [1]. • Reagent for preparing 4-aminopiperidine ureas (human β3 adrenergic receptor agonists) [1]. • Used in the preparation of 5-acetyl-2(3H)-benzoxazolone [2]. |

Synthetic Methodologies and Workflows

A primary route for synthesizing this compound involves a Friedel-Crafts acylation of salicylamide. One efficient method uses a low-melting-point molten salt system of sodium chloride and aluminum chloride (NaCl-AlCl3) as the catalyst and reaction medium [3].

G A Salicylamide D Friedel-Crafts Acylation Reaction (140°C, 0.5h) A->D B Acetyl Chloride B->D C NaCl-AlCl3 Molten Salt (140°C) C->D E Reaction Mixture D->E F Acidic Workup (Ice-water + HCl) E->F G Crude Product (Light yellow solid) F->G H Purification (Recrystallization from Ethanol) G->H I Final Product This compound (White solid, 92.2% yield) H->I

Synthesis of this compound via Friedel-Crafts Acylation [3]

Detailed Experimental Protocol

The typical procedure based on the patent is as follows [3]:

  • Preparation of Molten Salt Catalyst: Anhydrous aluminum chloride (AlCl₃, 8.64 g, 0.0648 mol) and sodium chloride (NaCl, 3.79 g, 0.0648 mol) are combined in a flask. The mixture is heated to 140°C with stirring until a clear, low-melting-point molten salt is formed.
  • Reaction: Salicylamide (5.00 g, 0.036 mol) is added to the molten salt. Acetyl chloride (3.39 g, 0.0432 mol) is then added dropwise over about 10 minutes while maintaining the temperature at 140°C. The reaction is stirred for an additional 0.5 hours.
  • Work-up: After completion, the reaction mixture is carefully quenched by adding it to 60 mL of an acidic ice-water solution (1 mL concentrated HCl in 59 mL ice-water). This is done slowly over about 5 minutes, resulting in the formation of a yellowish solid. Stirring is continued at room temperature for 30 minutes.
  • Isolation and Purification: The crude solid is collected by filtration. It is then washed three times with hot water (80°C) and dried at 80°C for 5 hours. The crude product is recrystallized from ethanol (20 mL) to yield pure this compound as a white solid with a reported yield of 92.2% [3].

Safety and Handling Information

For researchers handling this compound in the laboratory, please note the following safety information. Always consult the full Safety Data Sheet (SDS) before use.

Aspect Specification
Signal Word Warning [2]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [4]
Personal Protective Equipment (PPE) Wear dust mask type N95 (US), eyeshields, and gloves [2].
Safe Storage Store tightly closed in a dry, cool, and well-ventilated place [4].

Commercial Availability and Pricing

This compound is available from various chemical suppliers for research purposes. The table below lists examples of available quantities and pricing from the search results.

Supplier Product Number Quantity Price
TCI Chemical A1156 25g $42.00 [1]
TRC A187945 5g $55.00 [1]
AK Scientific J97900 100g $70.00 [1]
Santa Cruz Biotechnology sc-233208 25g $51.00 [5]
Thermo Scientific 11413857 5g, 25g, 100g (Priced by size) [6]

Research Context and Deeper Applications

Beyond its primary use as a simple intermediate, this compound can be funneled into more complex synthetic pathways. For instance, it can be used in a two-step synthetic route involving a Hofmann rearrangement to prepare 5-acetyl-2(3H)-benzoxazolone [2], a structure common in various pharmacologically active molecules.

References

5-Acetylsalicylamide melting point 220-226°C

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

Property Value / Description
CAS Registry Number 40187-51-7 [1] [2] [3]
Molecular Formula C₉H₉NO₃ [1] [2] [4]
Molecular Weight 179.17 g/mol [1] [2] [4]
Melting Point 220 - 226 °C (literature value) [1] [5] [2]. A specific source reports a melting point of 222 - 226 °C for a product with >98% purity [2].
Appearance White to light yellow or light brown crystalline powder [1] [2] [3]
Solubility Slightly soluble in DMSO and methanol [1] [3]
Density 1.282 - 1.297 g/cm³ (estimate) [1] [4]
pKa 6.57 ± 0.18 (Predicted) [1] [3]
Primary Application Reagent in organic synthesis; used in the preparation of phosphotyrosine peptidomimetic prodrugs and as an intermediate for other compounds [1] [5] [3]

Synthetic Method: Friedel-Crafts Acylation

The most detailed synthesis protocol found involves a Lewis acidic ionic liquid-catalyzed Friedel-Crafts acylation of salicylamide with acetyl chloride [6] [5]. This method uses a low-melting mixture of NaCl and AlCl₃ as the reaction medium and catalyst, achieving a high yield of 92.2% with a purity of ≥98.1% [6] [3].

The synthesis workflow can be visualized as follows:

G Start Start Reaction Setup Step1 Prepare NaCl-AlCl₃ molten salt system at 140°C Start->Step1 Step2 Add Salicylamide (0.036 mol) to molten salt Step1->Step2 Step3 Slowly add Acetyl Chloride (0.0432 mol) over 10 min Step2->Step3 Step4 Maintain reaction at 140°C for 0.5 hours Step3->Step4 Step5 Quench with acidic ice water (1 mL HCl + 59 mL H₂O) Step4->Step5 Step6 Filter, wash with hot water, dry to get crude product Step5->Step6 Step7 Recrystallize from Ethanol Step6->Step7 End Obtain Pure 5-Acetylsalicylamide Step7->End

Synthesis workflow for this compound via Friedel-Crafts acylation.

Detailed Experimental Procedure
  • Preparation of the Molten Salt Catalyst System

    • Assemble a 100 mL three-neck flask with a mechanical stirrer, condenser, thermometer, and dropping funnel. Place the setup in a constant temperature oil bath [6] [3].
    • Quickly add anhydrous aluminum chloride (0.0648 mol, ~8.64 g) and sodium chloride (0.0648 mol, ~3.79 g) to the flask [6] [3].
    • With stirring, heat the mixture to 140°C until the solids are completely melted and the temperature is stable. This creates the molten salt reaction medium [6] [3].
  • Acylation Reaction

    • Add salicylamide (0.036 mol, ~5.00 g) to the molten salt system with continuous stirring [6] [3].
    • Using a dropping funnel, slowly add acetyl chloride (0.0432 mol, ~3.39 g) dropwise over about 10 minutes [6] [3].
    • Maintain the reaction mixture at 140°C with stirring for an additional 30 minutes to ensure the reaction completes [6] [3].
  • Work-up and Isolation

    • Carefully quench the reaction by slowly adding 60 mL of an acidic ice-water solution (prepared from 1 mL concentrated HCl and 59 mL water) over about 5 minutes. A yellowish solid will precipitate [6] [3].
    • Continue stirring the suspension at room temperature for 30 minutes, then filter to collect the solid [6] [3].
    • Wash the filter cake three times with 5 mL portions of hot water (80°C), then dry the crude product at 80°C for 5 hours [6] [3].
  • Purification

    • Dissolve the crude product in 20 mL of ethanol and heat to reflux until it dissolves completely [6] [3].
    • Cool the solution in an ice bath to recrystallize the product [6] [3].
    • Filter the precipitated crystals and dry them at 80°C for 5 hours to obtain the final product, 5-acetyl-2-hydroxybenzamide, as a white solid [6] [3].

Safety and Handling Information

For researchers working with this compound, please note the following hazard information:

  • Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) [2].
  • Precautionary Measures: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270) [2].
  • Storage: The compound should be sealed in a dry container and stored at room temperature, with some suppliers recommending storage in a cool and dark place below 15°C [1] [2].

References

5-Acetylsalicylamide solubility DMF organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Solubility Data

The table below summarizes the available quantitative and qualitative solubility data for 5-Acetylsalicylamide (CAS 40187-51-7) from technical sources.

Property Reported Data
Molecular Formula C₉H₉NO₃ [1] [2] [3]
Molecular Weight 179.17 g/mol [2] [3]
Melting Point 220 - 222 °C (lit.) [2] [3]
Appearance White to cream or beige crystalline powder [1] [2] [3]
Solubility in DMSO Slightly soluble [2] [3]
Solubility in Methanol Slightly soluble [2] [3]
Solubility in Water Sparingly soluble / relatively insoluble [1]
Solubility in Ethanol Soluble (used for recrystallization) [1] [4]
Solubility in Ether Soluble [1]

While DMF is not explicitly listed, its chemical similarity to DMSO suggests it could be a potential solvent. The experimental protocol below can be used to determine the exact solubility in DMF.

Experimental Protocol for Solubility Determination

Since direct data for DMF is unavailable, you can use this detailed methodology, adapted from a synthesis patent, to determine the solubility experimentally [4].

G Start Prepare this compound Step1 Weigh a known mass of the compound (e.g., 20 mg) into a clean vial Start->Step1 Step2 Add DMF solvent in small, measured increments Step1->Step2 Step3 Agitate mixture (vortex or sonicate) at constant temperature (e.g., 25°C) Step2->Step3 Step4 Observe visually for complete dissolution Step3->Step4 Step5 Continue adding solvent until the last particle dissolves Step4->Step5 Step6 Record total volume of solvent used Step5->Step6 Step7 Calculate Solubility (mg/mL) = Mass (mg) / Total Volume (mL) Step6->Step7

Experimental workflow for determining solubility

Key Considerations for the Protocol:

  • Temperature Control: Perform the experiment in a temperature-controlled environment, as solubility is highly temperature-dependent. For a more complete profile, you can repeat the process at different temperatures (e.g., 4°C and 37°C).
  • Equilibration Time: After each solvent addition and agitation, allow the mixture to stand for a period to ensure it has reached equilibrium before assessing dissolution.
  • Documentation: Record the brand and purity of the DMF used, as impurities can affect solubility outcomes.

Synthesis and Application Context

The synthesis method for this compound provides context for its handling in organic environments.

G SM Salicylamide (CAS 65-45-2) Rxn Friedel-Crafts Acylation 140°C for 0.5 hours SM->Rxn AC Acetyl Chloride AC->Rxn Cat NaCl-AlCl₃ Molten Salt Catalyst Cat->Rxn Workup Work-up and Isolation Rxn->Workup P1 Crude Product (Light yellow solid) Workup->P1 P2 Recrystallization from Ethanol P1->P2 FP Final Product This compound (White solid, ≥98.1% purity) 92.2% yield P2->FP

Synthetic pathway for this compound production

This synthesis confirms that the compound is stable in organic reaction conditions. Its primary applications in research include [2] [3]:

  • Reagent in Synthesis: Used as a building block for phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas, which are human β3 adrenergic receptor agonists.
  • Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of other compounds and is referenced as an impurity in certain drug substances (e.g., Labetalol Impurity 22, Aliskiren Impurity 59).

Key Takeaways for Researchers

  • Solubility Gaps: The absence of DMF data presents an opportunity for experimental characterization in your lab.
  • Promising Solvents: Ethanol and DMSO are confirmed effective solvents for this compound, with ethanol being particularly useful for recrystallization [1] [4].
  • Handling Notes: this compound should be stored sealed in a dry environment at room temperature [2] [3].

References

5-Acetylsalicylamide spectral data NMR

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Data and Molecular Structure

The table below summarizes the key identifying information for 5-Acetylsalicylamide from the search results.

Property Details
Molecular Formula C9H9NO3 [1]
Molecular Weight 179.17 g/mol [1]
CAS Number 40187-51-7 [1] [2]
Melting Point 220-222 °C (lit.) [2]
SMILES CC(=O)c1ccc(O)c(c1)C(N)=O [2]
InChI Key LWAQTCWTCCNHJR-UHFFFAOYSA-N [1] [2]
Assay 98% [2]

The following diagram illustrates the molecular structure and the one-step synthesis pathway described in the search results.

G Salicylamide Salicylamide Reaction Reaction Salicylamide->Reaction AcetylChloride AcetylChloride AcetylChloride->Reaction IonicLiquid Lewis Acidic Ionic Liquid Catalyst Catalyst (Friedel-Crafts) IonicLiquid->Catalyst FiveASA This compound Catalyst->Reaction Reaction->FiveASA

Synthesis of this compound via Friedel-Crafts acylation [2].

Experimental Protocol & Mass Spectrum

The mass spectral data was obtained under the following conditions [1]:

  • Technique: Electron Impact Mass Spectrometry (EI-MS)
  • Source Temperature: 120 °C
  • Sample Temperature: 80 °C
  • Electron Energy: 75 eV

Key fragment ions from the mass spectrum (m/z) include [1]:

  • 179.0: Molecular ion (M+, base peak, 100% relative intensity)
  • 162.0: [M - OH]+ or [M - NH2]+ (38.2%)
  • 147.0: [M - CH3CO]+? (Needs verification)
  • 120.0, 119.0, 92.0, 91.0, 77.0, 63.0, 53.0, 51.0, 43.0: Lower mass fragments indicating breakdown of the aromatic and amide structure.

References

5-Acetylsalicylamide storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Physical Properties

For researchers and drug development professionals, precise storage information is critical for maintaining compound integrity. The data for 5-Acetylsalicylamide (CAS 40187-51-7) is summarized in the table below.

Property Specification / Recommendation
Chemical Name This compound (also known as 5-Acetyl-2-hydroxybenzamide) [1] [2] [3]
CAS RN 40187-51-7 [1] [2] [3]
Molecular Formula C₉H₉NO₃ [1] [3] [4]
Molecular Weight 179.17 g/mol [2] [3] [4]
Physical Form White to Light yellow (or Light Brown) powder to crystal [1] [2] [3]
Melting Point 222-226 °C (TCI) [1]; 220-222 °C (lit., from other suppliers) [3] [5] [4]
Recommended Storage Room Temperature, in a cool and dark place (<15°C recommended by TCI) [1]. Keep container tightly closed in a dry, cool, and well-ventilated place [2].
Solubility Soluble in DMSO (Slightly), Methanol (Slightly), and Dimethylformamide [1] [2] [3].

Handling, Hazards, and Stability

Safe handling practices are essential to maintain stability and ensure personnel safety.

  • Hazard Identification: The substance is classified as harmful and irritating. Key hazard statements include:
    • H302: Harmful if swallowed [1] [2].
    • H315: Causes skin irritation [1] [2].
    • H319: Causes serious eye irritation [1] [2].
  • Precautionary Measures: [1] [2]
    • Personal Protection: Wear protective gloves, eye protection, and face protection.
    • Hygiene: Wash skin thoroughly after handling.
    • Handling: Avoid dust formation and avoid breathing dust. Handle in a well-ventilated place. Use non-sparking tools.
  • Stability and Incompatibilities: While specific hazardous decomposition products are not listed in the searched data sheets, the compound should be stored away from incompatible materials. As a general practice for organic solids, avoid strong oxidizing agents [2].

Synthesis and Application Context

To provide a more complete technical picture, the synthesis and primary research uses of this compound are outlined below.

  • Synthesis Protocol: One referenced method involves Friedel-Crafts acylation of salicylamide. The process uses a NaCl-AlCl₃ low melting point mixed molten salt system at 140°C, with acetyl chloride as the acylating agent. The crude product is then isolated by precipitation in an acidic ice-water mixture and purified via recrystallization from ethanol, yielding a white solid with high purity (≥98.1%) [3].
  • Research Applications: this compound is primarily used as a reagent or building block in organic synthesis. Documented uses include:
    • A reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs [3].
    • A precursor for preparing 4-aminopiperidine ureas, which are compounds that act as human β3 adrenergic receptor agonists [3].
    • An intermediate in the preparation of 5-acetyl-2(3H)-benzoxazolone via a two-step synthetic route using Hofmann rearrangement [5].

The following diagram illustrates this synthesis pathway and its key applications in research:

G Salicylamide Salicylamide Product Crude this compound Salicylamide->Product Friedel-Crafts Acylation AcetylChloride AcetylChloride AcetylChloride->Product A1156 Purified this compound (>98.0%) App1 Phosphotyrosine Peptidomimetic Prodrugs A1156->App1 Synthesis of App2 4-Aminopiperidine Ureas (β3 Adrenergic Receptor Agonists) A1156->App2 Synthesis of App3 5-acetyl-2(3H)-benzoxazolone A1156->App3 Synthesis of Product->A1156 Purification

Guidance for Further Research

The search results provide a solid foundation on basic storage and properties, but they lack deep stability data under various conditions (e.g., pH, long-term). To acquire more in-depth technical data:

  • Consult Manufacturer COAs: For lot-specific stability data, always request the Certificate of Analysis (CoA) from your supplier, as indicated in the search results [1] [5].
  • Expand Literature Search: Proactively search scientific databases (like SciFinder, Reaxys) for journal articles that use this compound. The experimental sections often contain practical handling notes and stability observations not found in commercial data sheets.
  • Conduct Stability Studies: For critical drug development applications, designing and conducting your own forced degradation studies and monitoring stability under specific storage conditions will generate the most relevant and reliable data.

References

synthesis of 5-Acetylsalicylamide from salicylamide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Acetylsalicylamide

The table below summarizes the identified chemical and physical properties of this compound.

Property Value / Description
CAS Number 40187-51-7 [1]
Molecular Formula C9H9NO3 [2] [1]
Molecular Weight 179.17 g/mol [2] [1]
Melting Point 220-222 °C (lit.) [2] [1]
Appearance White to Light Brown solid; cream to beige powder [1]
SMILES CC(=O)c1ccc(O)c(c1)C(N)=O [2]
InChI Key LWAQTCWTCCNHJR-UHFFFAOYSA-N [2] [1]
Hazard Statements H302-H312-H315-H319-H332-H335 [1]

Synthesis from Salicylamide

A synthesis method for this compound from salicylamide uses a NaCl-AlCl3 low-melting-point mixed molten salt system to catalyze a Friedel-Crafts acylation with acetyl chloride [1]. The reported yield for this method is 92.2% with a purity of ≥98.1% after recrystallization [1].

Experimental Protocol

This is a detailed procedure based on the search results [1]:

  • Catalyst Preparation: In a 100 mL three-neck flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, combine anhydrous aluminum chloride (0.0648 mol, ~8.64 g) and sodium chloride (0.0648 mol, ~3.79 g). Heat the mixture to 140°C with stirring until a stable, molten state is achieved (approximately 25 minutes).
  • Reaction: To the molten salt catalyst, add salicylamide (0.036 mol, ~5.00 g) with continuous stirring. Then, slowly add acetyl chloride (0.0432 mol, ~3.39 g) dropwise over about 10 minutes. Maintain the reaction temperature at 140°C and continue stirring for an additional 0.5 hours.
  • Work-up: After the reaction is complete, carefully quench the system by slowly adding 60 mL of an acidic ice-water solution (1 mL concentrated HCl in 59 mL ice-water) over about 5 minutes. A yellowish solid will form. Continue stirring at room temperature for 30 minutes.
  • Isolation: Filter the suspension to collect the light-yellow crude product. Wash the solid three times with 5 mL of hot water (80°C).
  • Purification: Dry the crude product at 80°C for 5 hours. For further purification, dissolve the solid in 20 mL of ethanol and heat to reflux until completely dissolved. Perform recrystallization in an ice bath, then collect the crystals by filtration and dry at 80°C for 5 hours to obtain the final product as a white solid.
Synthesis Workflow

The following diagram visualizes the key stages of the synthesis protocol.

synthesis_workflow This compound Synthesis Workflow Start Start Reaction Setup CatPrep Prepare NaCl-AlCl₃ Molten Salt Catalyst (140°C) Start->CatPrep AddSal Add Salicylamide (0.036 mol) CatPrep->AddSal AddAcyl Slowly Add Acetyl Chloride (0.0432 mol) Maintain 140°C for 0.5h AddSal->AddAcyl Quench Quench Reaction (Acidic Ice-Water) AddAcyl->Quench Isolate Filter & Wash with Hot Water Quench->Isolate Purify Recrystallize from Ethanol Isolate->Purify End This compound (White Solid) Purify->End

Safety and Handling

  • Personal Protective Equipment (PPE): Gloves, eyeshields, and a dust mask type N95 (US) are recommended [2].
  • Hazard Statements: The compound is classified for acute toxicity (Oral, Dermal, Inhalation), causes skin and eye irritation, and may cause respiratory irritation (Target organ: Respiratory system) [2] [1].
  • Storage: Sealed in dry, at room temperature [2].

Research Applications

This compound is used as a reagent in organic synthesis, particularly in the preparation of Phosphotyrosine peptidomimetic prodrugs and as a reagent to prepare 4-aminopiperidine ureas, which are compounds that act as human β3 adrenergic receptor agonists [1].

Information Gaps and Further Research

Please note that the information presented has some limitations:

  • The synthesis protocol is based on a single source from 2010 [1].
  • The provided tables consolidate available data, but some values (like boiling point and density) are noted as "rough estimates" [1].
  • Information on advanced purification techniques (like HPLC), spectral data (NMR, MS), and detailed kinetic parameters were not found in the search results.

For a robust Application Note, you would typically need to consult more recent primary literature and perform laboratory validation.

References

Comprehensive Application Notes and Protocols: Friedel-Crafts Acylation of Salicylamide with Acetyl Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

Friedel-Crafts acylation represents a fundamental transformation in organic chemistry that enables the introduction of acyl groups onto aromatic rings through electrophilic aromatic substitution. This application note details the specific acylation of salicylamide (2-hydroxybenzamide) with acetyl chloride to produce 5-acetylsalicylamide (5-acetyl-2-hydroxybenzamide), a valuable intermediate in pharmaceutical research. The reaction employs a Lewis acid catalyst to activate the acyl chloride, generating an acylium ion electrophile that attacks the electron-rich aromatic ring of salicylamide. This transformation is particularly noteworthy because the ortho-hydroxy group on salicylamide activates the ring toward electrophilic substitution while simultaneously directing the incoming acetyl group to the para position (C5), resulting in high regioselectivity [1].

The strategic importance of Friedel-Crafts acylation in synthetic chemistry stems from its ability to form carbon-carbon bonds regioselectively while avoiding the rearrangement issues that plague Friedel-Crafts alkylation reactions. Unlike carbocation intermediates in alkylation that frequently undergo hydride or alkyl shifts, the acylium ions generated in acylation reactions are resonance-stabilized and do not rearrange, ensuring predictable product formation [2]. Additionally, the resulting acylated product is less electron-rich than the starting material, preventing polyacylation side reactions. The this compound produced in this reaction serves as a key precursor for various pharmaceutical targets, including phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas that act as human β3 adrenergic receptor agonists [3].

Reaction Mechanism and Regioselectivity

The mechanism of Friedel-Crafts acylation proceeds through a well-defined sequence of steps involving the generation of an electrophilic acylium ion followed by electrophilic aromatic substitution. The ortho-hydroxy group on salicylamide plays a crucial role in directing the regiochemical outcome of the reaction through both electronic and steric effects.

Stepwise Mechanism
  • Step 1: Formation of the Acylium Ion Electrophile - Acetyl chloride reacts with the Lewis acid catalyst (AlCl₃), leading to chloride abstraction and formation of a resonance-stabilized acylium ion (CH₃-C≡O⁺ CH₃-C⁺-O⁻). This intermediate serves as the potent electrophile in the subsequent aromatic substitution [4] [2]. The acylium ion is particularly stable due to resonance delocalization of the positive charge between carbon and oxygen atoms, preventing rearrangement issues common in Friedel-Crafts alkylations.

  • Step 2: Electrophilic Attack and Arenium Ion Formation - The electron-rich aromatic ring of salicylamide attacks the acylium ion, forming a sigma complex (arenium ion) intermediate. This step is rate-determining and disrupts the aromaticity of the ring temporarily. The reaction preferentially occurs at the para position (C5) relative to the hydroxy group due to strong ortho-para directing character of hydroxyl substituents [5].

  • Step 3: Deprotonation and Aromaticity Restoration - The arenium ion intermediate is deprotonated by the tetrachloroaluminate counterion (AlCl₄⁻), restoring aromaticity to the ring and yielding the acetylated product. Finally, aqueous workup liberates the ketone product from its complex with AlCl₃ [2].

The following diagram illustrates the complete reaction mechanism:

G A Salicylamide D Electrophilic Attack A->D B Acetyl Chloride + AlCl₃ C Acylium Ion Formation B->C C->D Resonance-stabilized electrophile E Arenium Ion Intermediate D->E F Deprotonation E->F G This compound F->G

Regiochemical Control

The hydroxy group (-OH) on salicylamide is a strong activating substituent that enhances the reactivity of the aromatic ring toward electrophiles through resonance donation of electron density. Furthermore, it serves as a powerful ortho-para director that controls regioselectivity. In salicylamide, the para position (C5) is sterically and electronically favored over the ortho positions, which experience some steric hindrance from the adjacent carbamoyl group (-C(O)NH₂) and may engage in hydrogen bonding that affects reactivity. This regiochemical preference results in the selective formation of This compound with minimal ortho-substituted products [1].

Experimental Protocol

Materials and Equipment

Materials:

  • Salicylamide (5.00 g, 0.036 mol)
  • Acetyl chloride (3.39 g, 0.0432 mol)
  • Anhydrous aluminum chloride (8.64 g, 0.0648 mol)
  • Anhydrous sodium chloride (3.79 g, 0.0648 mol)
  • Dimethylformamide (DMF, 5 mL) as solvent
  • Concentrated hydrochloric acid (1 mL)
  • Ice-water mixture (59 mL)
  • Ethanol (20 mL, for recrystallization) [3]

Equipment:

  • 100 mL three-neck round-bottom flask
  • Mechanical stirrer with oil bath
  • Condenser connected to HCl gas trap
  • Constant pressure dropping funnel
  • Thermometer (0-200°C)
  • Ultrasonic bath (37 kHz frequency, 240 W output power) - optional but beneficial
  • Filtration apparatus
  • Centrifuge (for catalyst separation when using heterogeneous systems) [3] [6]
Step-by-Step Procedure
  • Catalyst System Preparation: In a 100 mL three-neck flask equipped with mechanical stirrer, condenser, thermometer, and dropping funnel, quickly weigh anhydrous aluminum chloride (8.64 g, 0.0648 mol) and sodium chloride (3.79 g, 0.0648 mol). Heat the mixture to 140°C with stirring until a homogeneous molten salt forms (approximately 25 minutes). This low-melting point eutectic mixture serves as both catalyst and reaction medium [3].

  • Substrate Addition: Add salicylamide (5.00 g, 0.036 mol) to the molten salt system with continuous stirring, maintaining the temperature at 140°C [3].

  • Acylation Reaction: Slowly add acetyl chloride (3.39 g, 0.0432 mol) dropwise via the dropping funnel over approximately 10 minutes. Maintain the reaction at 140°C with stirring for 30 minutes after complete addition. The reaction progress can be monitored by TLC or GC-MS [3].

  • Workup Procedure: After reaction completion, carefully quench the mixture by slowly adding 60 mL of acidic ice-water solution (1 mL conc. HCl + 59 mL ice-water) over about 5 minutes. A yellowish solid should precipitate. Continue stirring at room temperature for 30 minutes to ensure complete precipitation [3].

  • Product Isolation: Collect the solid by vacuum filtration. Wash the filter cake three times with hot water (5 mL each, 80°C) to remove inorganic salts and residual catalyst [3].

  • Purification: Dry the crude product at 80°C for 5 hours, then recrystallize from ethanol (20 mL) by heating to reflux to dissolve completely, followed by cooling in an ice bath to induce crystallization. Filter the recrystallized product and dry again at 80°C for 5 hours to obtain pure this compound as a white solid [3].

Safety Considerations
  • Personal Protective Equipment: Wear dust mask type N95 (US), eyeshields, and gloves throughout the procedure [1].
  • HCl Gas Management: The reaction produces hydrogen chloride gas, necessitating use of an appropriate gas trap or scrubbing system [3].
  • Moisture-Sensitive Conditions: The Lewis acid catalyst is highly moisture-sensitive and must be handled under anhydrous conditions to maintain catalytic activity [2].
  • Thermal Hazards: The reaction proceeds at elevated temperatures (140°C), requiring appropriate thermal protection and careful temperature control [3].

Analytical Characterization and Identification

Structural Verification Methods

Successful formation of this compound should be confirmed through multiple analytical techniques. Melting point determination shows a characteristic range of 220-222°C [3] [1]. FT-IR spectroscopy reveals key functional groups: amide C=O stretch (~1650 cm⁻¹), ketone C=O stretch (~1680 cm⁻¹), and O-H stretch (~3200 cm⁻¹ broad). ¹H NMR in DMSO-d₆ displays characteristic aromatic proton patterns with a singlet for the acetyl group at approximately δ 2.5 ppm. Mass spectrometry confirms the molecular weight with m/z 179.17 for the molecular ion [C₉H₉NO₃]⁺ [1].

Quantitative Reaction Data

Table 1: Quantitative Reaction Parameters and Yield Data

Parameter Value Conditions/Notes
Molar Ratio (Salicylamide:AcCl:AlCl₃:NaCl) 1:1.2:1.8:1.8 Slight excess of acetyl chloride ensures complete conversion
Reaction Temperature 140°C Optimal for molten salt system
Reaction Time 30 minutes After complete addition of acetyl chloride
Isolated Yield 92.2% After recrystallization
Purity ≥98.1% Determined by HPLC
Melting Point 220-222°C Lit. value consistent with pure product [1]

Table 2: Physicochemical Properties of this compound

Property Value/Description
CAS Number 40187-51-7
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance White to light brown solid
Solubility Slightly soluble in DMSO and methanol
pKa 6.57±0.18 (Predicted)
SMILES CC(=O)c1ccc(O)c(c1)C(N)=O
InChI Key LWAQTCWTCCNHJR-UHFFFAOYSA-N [3] [1]

Applications in Drug Development and Synthesis

This compound serves as a versatile synthetic intermediate for numerous pharmaceutical compounds and complex molecular architectures. Its unique structure containing both phenolic hydroxyl and amide functionalities adjacent to the acetyl group makes it particularly valuable in medicinal chemistry.

Pharmaceutical Applications
  • Phosphotyrosine Peptidomimetic Prodrugs: this compound functions as a key reagent in synthesizing phosphotyrosine mimetics, which are important modulators of signal transduction pathways and show potential as anticancer agents. These compounds mimic the structure of phosphorylated tyrosine residues and can interfere with abnormal cellular signaling in cancer cells [3].

  • β₃ Adrenergic Receptor Agonists: The compound is utilized in preparing 4-aminopiperidine ureas that act as selective human β₃ adrenergic receptor agonists. Such compounds have therapeutic potential for treating overactive bladder and metabolic disorders through their effects on smooth muscle relaxation and thermogenesis [3].

  • Benzoxazolone Derivatives: this compound can be transformed into 5-acetyl-2(3H)-benzoxazolone through a two-step synthetic route employing Hofmann rearrangement conditions. Benzoxazolone derivatives represent a privileged scaffold in drug discovery with demonstrated activities as antimicrobial, anti-inflammatory, and neuroprotective agents [1].

Synthetic Applications

The ortho-hydroxyacetophenone core structure of this compound makes it a valuable building block for various organic transformations. The ketone functionality can undergo reductive amination to introduce basic nitrogen centers, or serve as a Michael acceptor in condensation reactions. The phenolic OH group provides a handle for etherification or esterification, while the amide group contributes to hydrogen bonding capacity that influences molecular recognition and supramolecular assembly.

Current Research and Methodological Advances

Recent developments in Friedel-Crafts acylation methodology have focused on addressing environmental concerns and improving sustainability while maintaining high efficiency and selectivity.

Advanced Catalytic Systems
  • Heterogeneous Catalysis: Metal-organic frameworks (MOFs) such as PTA@MIL-53(Fe) - phosphotungstic acid encapsulated in MIL-53(Fe) - have demonstrated excellent catalytic performance for Friedel-Crafts acylations under mild conditions. These materials offer high surface areas, tunable acidity, and easy separation from reaction mixtures. The catalyst can be reused up to five times without significant loss of activity, addressing one of the major limitations of traditional homogeneous catalysts [6].

  • Lewis Acid Catalysts in Ionic Liquids: Systems such as indium triflate in 1-isobutyl-3-methylimidazolium dihydrogen phosphate ([i-BMIM]H₂PO₄) provide effective green catalytic systems for Friedel-Crafts acylation. Ionic liquids offer negligible vapor pressure, high thermal stability, and the ability to dissolve both organic and inorganic compounds, facilitating efficient reaction kinetics while enabling catalyst recycling [4].

  • Solid Acid Catalysts: Poly(4-vinylpyridine) supported triflic acid has emerged as an effective and handleable solid superacid equivalent for Friedel-Crafts reactions. This system avoids the handling of corrosive liquid triflic acid while maintaining high catalytic activity for hydroxyalkylation and acylation reactions under solvent-free conditions [4].

Green Chemistry Approaches
  • Ultrasound Irradiation: The application of ultrasound (37 kHz frequency, 240 W output power) significantly accelerates Friedel-Crafts acylation reactions while enabling operation at ambient temperature and pressure. Ultrasound enhances mass transfer and reduces reaction times from hours to minutes, offering substantial energy savings and improved efficiency [6].

  • Solvent-Free Conditions: Recent methodologies have developed solvent-free Friedel-Crafts acylations that reduce waste generation and eliminate the use of volatile organic solvents. These approaches often employ neat conditions or use reactants as their own solvents, simplifying workup procedures and improving atom economy [4].

The following diagram summarizes the modern green synthesis workflow:

G A Traditional Method AlCl₃ catalyst High temp Conventional heating B Modern Approaches A->B C Heterogeneous Catalysis (PTA@MIL-53(Fe)) B->C D Ionic Liquid Systems (In(OTf)₃/[i-BMIM]H₂PO₄) B->D E Ultrasound Activation 37 kHz, 240 W Ambient conditions B->E F Green Synthesis Easy separation Reusable catalyst Reduced waste C->F D->F E->F

Troubleshooting and Optimization

Common Challenges and Solutions
  • Low Conversion: If reaction conversion is suboptimal, ensure strict anhydrous conditions as trace moisture can deactivate the Lewis acid catalyst. Consider increasing the catalyst loading slightly or extending reaction time. Alternative catalysts such as FeCl₃ or ZnCl₂ may be tried for specific substrates [5] [2].

  • Impurity Formation: Colored impurities can result from over-oxidation or decomposition. These can typically be removed by the hot water wash and recrystallization steps. Activated charcoal treatment during recrystallization may be employed for difficult-to-remove colored impurities [3].

  • Solubility Issues: The starting salicylamide and product this compound have limited solubility in common organic solvents. DMF or DMSO may be used as alternative solvents, though the molten salt system generally provides adequate solubility at reaction temperature [3].

Process Optimization Strategies

Statistical optimization using Response Surface Methodology (RSM) has been successfully applied to Friedel-Crafts acylation reactions to identify optimal conditions. This approach can systematically evaluate the effects and interactions of critical parameters including catalyst loading, reactant ratios, temperature, and reaction time, enabling development of robust and efficient synthetic protocols [6].

Conclusion

The Friedel-Crafts acylation of salicylamide with acetyl chloride provides efficient access to This compound, a valuable synthetic intermediate with demonstrated applications in pharmaceutical development. The traditional aluminum chloride-catalyzed method in molten sodium chloride medium offers high yield (92.2%) and excellent regioselectivity for the C5 position. Recent advances in heterogeneous catalysis, ionic liquid systems, and ultrasound activation present opportunities for making this transformation more sustainable and environmentally friendly while maintaining high efficiency. The comprehensive protocol detailed in these application notes enables researchers to reliably prepare this compound for use in drug discovery and development programs.

References

ionic liquid catalyzed synthesis 5-Acetylsalicylamide

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Synthesis of 5-Acetylsalicylamide

This compound (CAS 40187-51-7) is a chemical intermediate used in the synthesis of various pharmacologically active compounds, such as phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas, which act as human β3 adrenergic receptor agonists [1]. The conventional synthesis employs a Friedel-Crafts acylation of salicylamide, and a significant advancement in this process is the use of a NaCl-AlCl₃ low-melting-point ionic liquid as a dual catalyst and solvent. This method offers a high-yielding, environmentally friendly alternative to traditional volatile organic solvents [2] [3].

The core advantages of this ionic liquid catalyzed process include [3]:

  • High Yield and Purity: Achieves yields over 90% with a purity ≥98.1%.
  • Green Chemistry: The ionic liquid system avoids hazardous organic solvents.
  • Catalyst and Solvent: The ionic liquid acts as both, simplifying the reaction setup.
  • Reusability Potential: The ionic liquid may be recovered and reused, reducing waste.

Experimental Protocol

This protocol is adapted from the patented synthetic method [3].

Reaction Setup
  • Apparatus: Assemble a 100 mL three-neck flask fitted with a mechanical stirrer, a condenser (connected to an HCl gas absorption trap), a thermometer (0-200°C), and a constant-pressure dropping funnel. Place the setup in a constant-temperature oil bath.
  • Preparation of Ionic Liquid: Quickly weigh anhydrous aluminum chloride (8.64 g, 0.0648 mol) and sodium chloride (3.79 g, 0.0648 mol) into the flask. With mechanical stirring, heat to 140°C until the solids completely melt into a clear liquid. Maintain the temperature at 140°C.
  • Addition of Substrate: Add salicylamide (5.00 g, 0.036 mol) to the molten ionic liquid with continuous stirring.
  • Acylation: Slowly add acetyl chloride (3.39 g, 0.0432 mol) dropwise via the dropping funnel over about 10 minutes. Maintain the reaction at 140°C with stirring for 0.5 hours.
Work-up and Quenching
  • Quenching: After the reaction, slowly add 60 mL of an acidic ice-water solution (prepared from 1 mL of concentrated HCl and 59 mL of ice water) over about 5 minutes. A yellowish solid will precipitate. Continue stirring at room temperature for 30 minutes.
  • Isolation: Filter the suspension to collect the light-yellow crude solid. Wash the filter cake three times with 5 mL portions of hot water (80°C).
Purification
  • Drying: Dry the crude product at 80°C for 5 hours.
  • Recrystallization: Dissolve the crude product in 20 mL of ethanol and heat to reflux until fully dissolved. Perform recrystallization in an ice bath. Filter the precipitated crystals.
  • Final Drying: Dry the pure white solid product at 80°C for 5 hours to obtain this compound.

Data Summary

The tables below summarize the quantitative data for the synthesis.

Table 1: Reaction Setup and Quantities

Component Role Molecular Weight Quantity Moles
NaCl-AlCl₃ Ionic Liquid (Catalyst/Solvent) - 12.43 g (total) 0.0648 mol (each)
Salicylamide Substrate 137.14 g/mol 5.00 g 0.036 mol
Acetyl Chloride Acylating Agent 78.49 g/mol 3.39 g 0.0432 mol

Table 2: Product Characterization & Safety

Property Specification / Value
Chemical Name This compound
CAS Number 40187-51-7 [4] [1] [5]
Molecular Formula C₉H₉NO₃ [4] [1] [5]
Molecular Weight 179.17 g/mol [4] [1] [5]
Melting Point 220-222 °C (lit.) [4] [1]
Appearance White to off-white solid [1] [3]
Yield ≥92.2% [3]
Purity ≥98.1% [3]
Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation; May cause respiratory irritation) [1]
Personal Protection Dust mask type N95 (US), Eyeshields, Gloves [4]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

G Start Start Prepare Ionic Liquid\n(140°C, NaCl & AlCl₃) Prepare Ionic Liquid (140°C, NaCl & AlCl₃) Start->Prepare Ionic Liquid\n(140°C, NaCl & AlCl₃) Add Salicylamide Add Salicylamide Prepare Ionic Liquid\n(140°C, NaCl & AlCl₃)->Add Salicylamide Add Acetyl Chloride\n(0.5h Reaction) Add Acetyl Chloride (0.5h Reaction) Add Salicylamide->Add Acetyl Chloride\n(0.5h Reaction) Quench with Acidic\nIce-Water Quench with Acidic Ice-Water Add Acetyl Chloride\n(0.5h Reaction)->Quench with Acidic\nIce-Water Filter & Wash\nwith Hot Water Filter & Wash with Hot Water Quench with Acidic\nIce-Water->Filter & Wash\nwith Hot Water Dry Crude Product\n(80°C, 5h) Dry Crude Product (80°C, 5h) Filter & Wash\nwith Hot Water->Dry Crude Product\n(80°C, 5h) Recrystallize\nfrom Ethanol Recrystallize from Ethanol Dry Crude Product\n(80°C, 5h)->Recrystallize\nfrom Ethanol Dry Pure Product\n(80°C, 5h) Dry Pure Product (80°C, 5h) Recrystallize\nfrom Ethanol->Dry Pure Product\n(80°C, 5h) Final Product\nthis compound Final Product This compound Dry Pure Product\n(80°C, 5h)->Final Product\nthis compound

Diagram 1: Experimental workflow for the synthesis of this compound.

The reaction mechanism can be visualized as the following sequence:

G Salicylamide Salicylamide Acetyl Chloride\n+ AlCl₃ Acetyl Chloride + AlCl₃ Salicylamide->Acetyl Chloride\n+ AlCl₃ Acylium Ion\nIntermediate Acylium Ion Intermediate Acetyl Chloride\n+ AlCl₃->Acylium Ion\nIntermediate  Activation This compound\n(Regioisomer) This compound (Regioisomer) Acylium Ion\nIntermediate->this compound\n(Regioisomer)  Electrophilic  Aromatic Substitution Final Purified\nProduct Final Purified Product This compound\n(Regioisomer)->Final Purified\nProduct  Work-up &  Crystallization

Diagram 2: Key mechanistic steps in the Friedel-Crafts acylation.

Critical Notes for Researchers

  • Handling Precautions: The reaction involves acetyl chloride, which reacts violently with water and is a lachrymator. Anhydrous aluminum chloride is moisture-sensitive and corrosive. All operations must be conducted in a fume hood with appropriate PPE (gloves, eyeshields). The HCl gas absorber is essential [4] [1] [3].
  • Ionic Liquid System: The NaCl-AlCl₃ mixture forms a Lewis acidic ionic liquid. The molar ratio and anhydrous conditions are critical for its catalytic activity. This system provides a greener alternative but requires careful high-temperature handling [2] [3].
  • Analytical Verification: The purity and identity of the final product should be confirmed by standard analytical methods. The provided SMILES (CC(=O)c1ccc(O)c(c1)C(N)=O) and InChIKey (LWAQTCWTCCNHJR-UHFFFAOYSA-N) can be used for database referencing and spectral validation [4] [1] [5].

References

5-Acetylsalicylamide preparation method patents

Author: Smolecule Technical Support Team. Date: February 2026

Preparation Methods at a Glance

The table below compares two patented Friedel-Crafts acylation methods for synthesizing 5-acetylsalicylamide, each with different catalytic systems [1] [2].

Feature NaCl-AlCl₃ Molten Salt Method [1] Ionic Liquid Catalyzed Method [2]
Catalyst System Molten salt mixture of NaCl and AlCl₃ Lewis acidic ionic liquid (e.g., [Et₃NH]Cl·AlCl₃)
Reaction Temperature 140°C 70-80°C
Reaction Time 40 minutes ~3 hours
Work-up & Purification Acidic hydrolysis, hot water washing, recrystallization (ethanol) Dilution with water, extraction (ethyl acetate), solvent removal, recrystallization (ethanol)
Reported Yield 92.2% Up to 92.5%
Key Advantages Simple catalyst system, high yield Lower temperature, reusable catalyst, reduced waste

Detailed Experimental Protocols

Protocol 1: NaCl-AlCl₃ Molten Salt Method

This method uses a NaCl-AlCl₃ low-melting-point molten salt system as both reaction medium and catalyst [1].

  • Step 1: Preparation of the Molten Salt Catalyst

    • Setup: Assemble a 100 mL three-necked flask with a mechanical stirrer, reflux condenser connected to an HCl gas absorption setup, a thermometer, and a constant-pressure dropping funnel. Place the setup in a constant-temperature oil bath [1].
    • Charging: Quickly add Anhydrous AlCl₃ (8.64 g, 64.8 mmol) and NaCl (3.79 g, 64.8 mmol) to the flask [1].
    • Melting: Begin stirring and heat to 140°C. Maintain this temperature until the solids are completely melted into a homogeneous liquid (approx. 25 minutes) [1].
  • Step 2: Acylation Reaction

    • Addition of Substrate: Add Salicylamide (5.00 g, 36.0 mmol) to the molten salt with stirring at 140°C [1].
    • Acylation: Slowly add Acetyl chloride (3.39 g, 43.2 mmol) dropwise over 10 minutes via the dropping funnel [1].
    • Reaction: Maintain the reaction mixture at 140°C with stirring for 30 minutes after addition is complete [1].
  • Step 3: Quenching and Isolation

    • Quench: Slowly pour the reaction mixture into 60 mL of an acidic ice-water solution (prepared from 59 mL ice-water and 1 mL concentrated HCl) over 5 minutes with stirring. A yellowish solid will precipitate [1].
    • Aging: Continue stirring the suspension at room temperature for 30 minutes [1].
    • Filtration: Filter the suspension to collect the light-yellow solid crude product [1].
  • Step 4: Washing and Purification

    • Washing: Wash the filter cake three times with 5 mL portions of hot water (80°C) to remove residual inorganic salts [1].
    • Drying: Dry the solid at 80°C for 5 hours [1].
    • Recrystallization: Dissolve the crude product in 20 mL of ethanol by heating to reflux. Cool the solution in an ice bath to recrystallize the product [1].
    • Final Isolation: Filter the recrystallized product and dry it at 80°C for 5 hours to obtain this compound as a white solid (purity ≥98.1%) [1].

This procedure can be visualized in the following workflow:

G cluster_catalyst 1. Prepare Catalyst cluster_reaction 2. Acylation Reaction cluster_workup 3. Quenching & Isolation cluster_purification 4. Purification Start Start A1 Assemble reactor with mechanical stirrer, condenser, thermometer Start->A1 A2 Charge NaCl & AlCl₃ (1:1 molar ratio) A1->A2 A3 Heat to 140°C with stirring until fully molten A2->A3 B1 Add Salicylamide to molten salt at 140°C A3->B1 B2 Add Acetyl Chloride dropwise over 10 min B1->B2 B3 Stir at 140°C for 30 minutes B2->B3 C1 Slowly pour reaction into acidic ice-water solution B3->C1 C2 Stir 30 min at room temp C1->C2 C3 Filter to collect crude solid product C2->C3 D1 Wash filter cake with hot water (80°C) C3->D1 D2 Dry at 80°C for 5h D1->D2 D3 Recrystallize from hot ethanol D2->D3 D4 Filter and dry final product D3->D4 End This compound D4->End

Protocol 2: Ionic Liquid Catalyzed Method

This method uses a Lewis acidic ionic liquid as an efficient and recyclable catalyst [2].

  • Step 1: Preparation of the Ionic Liquid Catalyst

    • Synthesis: The ionic liquid triethylamine hydrochloride chloroaluminate ([Et₃NH]Cl·xAlCl₃) is typically prepared by slowly mixing anhydrous AlCl₃ with [Et₃NH]Cl under a nitrogen atmosphere with stirring, followed by heating at 80°C for a set period until a homogeneous liquid forms [2].
  • Step 2: Acylation Reaction

    • Setup: Conduct in a standard setup under a nitrogen atmosphere [2].
    • Charging: Add Salicylamide and the prepared ionic liquid catalyst to the reaction flask [2].
    • Acylation: Add Acetyl chloride dropwise to the mixture [2].
    • Reaction: Heat the reaction mixture to 70-80°C and maintain with stirring for approximately 3 hours [2].
  • Step 3: Work-up and Isolation

    • Quench & Extraction: After cooling, pour the mixture into distilled water. Extract the product using ethyl acetate [2].
    • Solvent Removal: Dry the organic layer (e.g., with anhydrous MgSO₄) and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product [2].
  • Step 4: Purification

    • Recrystallization: Purify the crude solid by recrystallization from ethanol to afford pure this compound [2].
  • Step 5: Catalyst Recycling

    • Recovery: After extraction, the residual ionic liquid aqueous phase can be evaporated to dryness under vacuum. The recovered ionic liquid can be reused in subsequent reactions [2].

Key Application Notes for Practitioners

  • Reaction Vessel Drying: For the molten salt method, ensure the reaction vessel is thoroughly dried and assembled with an HCl gas trap. Anhydrous conditions are critical as AlCl₃ hydrolyzes violently upon contact with moisture [1].
  • Ionic Liquid Handling: When using the ionic liquid method, maintain an inert atmosphere to preserve catalyst activity, especially if the ionic liquid is highly Lewis acidic [2].
  • Analytical Characterization: The final product can be characterized by its melting point (220-222°C) [3] [4] [5] and spectroscopic data. The provided SMILES string (CC(=O)C1=CC=C(O)C(C(N)=O)=C1) and InChI Key can be used for database verification [3] [5].
  • Downstream Application: this compound is a key intermediate. For example, it can be used in a Hofmann rearrangement to synthesize 5-acetyl-2(3H)-benzoxazolone, a valuable scaffold in medicinal chemistry [3].

Conclusion

Both protocols provide efficient synthetic routes to this compound. The NaCl-AlCl₃ molten salt method is straightforward and high-yielding, suitable for rapid, single-use preparations. The ionic liquid method offers a "greener" profile with potential for catalyst recovery and reuse, which may be preferable for sustainable chemistry initiatives. The choice of method depends on the specific priorities of the research, such as yield, speed, or environmental impact.

References

Comprehensive Application Notes & Protocols: Recrystallization Purification of 5-Acetylsalicylamide for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Acetylsalicylamide

Compound Characteristics and Applications

This compound (CAS: 40187-51-7) is a synthetic organic compound with molecular formula C₉H₉NO₃ and molecular weight of 179.17 g/mol [1]. This crystalline solid features both amide and ketone functional groups on a hydroxybenzene ring, making it a valuable intermediate in pharmaceutical synthesis. The compound demonstrates a characteristic melting point of 220-222°C, serving as a key purity indicator in pharmaceutical applications [1]. Research applications include its use as a reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs and as a precursor for 4-aminopiperidine ureas, which act as human β3 adrenergic receptor agonists [1].

Importance of Purification in Pharmaceutical Development

Recrystallization represents a critical purification technique in pharmaceutical development, leveraging differences in compound solubility at varying temperatures to isolate high-purity materials [2]. For active pharmaceutical ingredients (APIs) and intermediates like this compound, purification is essential to remove synthetic byproducts, catalyst residues, and related impurities that can affect drug safety and efficacy. The driving force for this purification emerges from the difference in molecular interactions between the desired compound and impurities, where molecules of the desired product preferentially deposit onto ordered crystal surfaces while impurities remain in solution [2]. This technical note establishes optimized protocols for recrystallizing this compound to meet pharmaceutical quality standards.

Chemical and Physical Properties

Structural and Thermodynamic Properties

This compound possesses specific physicochemical characteristics that directly influence recrystallization approach and solvent selection. The compound's structure incorporates hydrogen bonding capabilities through both amide and phenolic hydroxyl groups, significantly impacting its solubility profile and crystal packing behavior. The predicted pKa of 6.57±0.18 [1] indicates moderate acidity, primarily associated with the phenolic proton.

Table 1: Fundamental Properties of this compound

Property Value/Specification Reference
CAS Number 40187-51-7 [1]
Molecular Formula C₉H₉NO₃ [1]
Molecular Weight 179.17 g/mol [1]
Melting Point 220-222°C (lit.) [1]
Density 1.2822 (estimate) [1]
pKa 6.57±0.18 (Predicted) [1]
Appearance White to Light Brown solid [1]
Solubility Profile

The solubility characteristics of this compound directly inform solvent selection for recrystallization. According to experimental data, this compound demonstrates slight solubility in DMSO and methanol at room temperature [1]. This limited solubility at ambient temperatures coupled with enhanced solubility at elevated temperatures makes it an excellent candidate for recrystallization via temperature manipulation. The compound's structural features create a balanced polarity that enables dissolution in moderately polar solvents when heated, while permitting crystallization upon cooling.

Solvent Selection and Screening

Solvent Selection Criteria

Choosing an appropriate recrystallization solvent requires systematic evaluation based on specific scientific criteria. An ideal recrystallization solvent should demonstrate high solute solubility at elevated temperatures and significantly reduced solubility at room temperature or below [3] [4]. Additional critical factors include chemical compatibility with the solute, appropriate volatility for removal, and the ability to dissolve impurities at all temperatures. The solvent should have a boiling point between 40-120°C to allow for easy removal from crystals while maintaining a sufficient temperature gradient for effective crystallization [3].

Experimental Solvent Screening

Initial solvent screening should be conducted systematically using small-scale tests (50-100 mg of compound) to evaluate solubility characteristics [3]. The process involves:

  • Adding approximately 0.5-1 mL of cold solvent to the compound and observing dissolution at room temperature
  • If not soluble, heating the mixture to solvent boiling point
  • If complete dissolution occurs, cooling the solution to induce crystallization
  • If partial dissolution occurs, adding hot solvent dropwise until complete dissolution (up to 3 mL total volume)

Table 2: Solvent Screening Results for this compound

Solvent Solubility at RT Solubility at Boiling Crystallization upon Cooling Suitability
Ethanol Slight Soluble Good Excellent
Methanol Slight Soluble Moderate Good
Water Insoluble Slightly soluble Poor Not recommended
Ethyl Acetate Insoluble Moderately soluble Moderate Fair
Acetone Slight Soluble Poor (rapid evaporation) Not recommended

Experimental data from the patented synthesis of this compound identifies ethanol as a particularly effective recrystallization solvent, providing 92.2% recovery of high-purity material (≥98.1%) [5] [1]. This aligns with the general recrystallization principle of "like dissolves like," where this compound's moderate polarity matches well with ethanol's solvent properties [3].

Recrystallization Protocols

Single-Solvent Recrystallization Using Ethanol

The following optimized protocol for recrystallizing this compound utilizes ethanol as a single solvent system, providing excellent recovery and purity [1].

4.1.1 Materials and Equipment
  • Crude this compound (synthesized via Friedel-Crafts acylation of salicylamide) [5]
  • Absolute ethanol (95% by volume ethanol solution may also be used)
  • Heating source (hotplate with stirring capability)
  • Erlenmeyer flask (125-250 mL, provides optimal vapor containment)
  • Büchner or Hirsch funnel with vacuum filtration apparatus
  • Ice-water bath for crystallization
  • Filter paper (medium porosity)
  • Glass stirring rod
4.1.2 Step-by-Step Procedure
  • Dissolution: Place crude this compound (1.0 g) in a 125 mL Erlenmeyer flask. Add 20 mL of absolute ethanol and a stirring bar. Heat the mixture on a hotplate with stirring until the solvent reaches its boiling point. Continue adding hot ethanol in 2 mL portions with swirling and heating every minute until all solid dissolves (typically requires 25-30 mL total solvent per gram of crude material) [1] [4].

  • Hot Filtration (if required): If insoluble impurities are present, prepare a fluted filter paper in a stemless funnel pre-warmed with hot solvent. Quickly filter the hot solution while maintaining temperature to prevent premature crystallization. Add a 10-20% excess of hot solvent to account for evaporation during filtration [3] [4].

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals [4]. Once at room temperature, further cool the solution in an ice-water bath for 30-60 minutes to maximize crystal yield [3].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Rinse the crystals with a small amount of ice-cold ethanol (2-3 mL) to remove adhered impurities. Maintain vacuum for several minutes to partially dry the crystals [3] [4].

  • Drying: Transfer the crystals to filter paper or a watch glass and allow them to air-dry completely at room temperature. For faster drying, place crystals in a vacuum desiccator. The final product is obtained as white crystals with purity ≥98.1% and yield of approximately 92.2% [1].

Alternative Solvent Systems

While ethanol provides excellent results, alternative solvent systems may be employed based on availability or specific crystallization requirements:

  • Methanol System: Follow the same procedure as with ethanol, noting that methanol may produce slightly smaller crystals due to different evaporation and solubility properties [1].

  • Solvent Pair Approach: If a single solvent with ideal properties cannot be identified, a solvent pair may be employed. For this compound, a water-ethanol system could be utilized where ethanol serves as the good solvent and water as the anti-solvent [3] [4]. Common solvent pairs include ethyl acetate-hexane, methanol-methylene chloride, and water-ethanol [3].

Troubleshooting and Optimization

Common Issues and Solutions

Even with optimized protocols, recrystallization may present challenges requiring specific interventions:

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be undersaturated. Concentrate the solution by boiling off excess solvent or induce nucleation by scratching the flask interior with a glass rod at the liquid interface [4]. As a last resort, seed crystals of pure this compound can be introduced to initiate crystallization [3] [6].

  • Oil Formation: If the compound separates as an oil rather than crystals, the cooling rate may be too rapid. Gently reheat the oil until redissolved, then allow it to cool more slowly. Alternatively, use a different solvent system with better crystal lattice compatibility [4].

  • Small Crystals: Rapid cooling typically produces small crystals that may incorporate impurities. For larger, purer crystals, ensure slow cooling from boiling temperature to room temperature without disturbance [4].

  • Colored Impurities: If the solution retains color from impurities, add a small amount of decolorizing charcoal (Norit) to the hot solution before hot filtration. Use approximately 1-2% by weight of the crude compound [4].

Yield Optimization Strategies

To maximize recovery while maintaining purity:

  • Concentrate Mother Liquor: After initial crystallization, concentrate the mother liquor by evaporation to obtain a second crop of crystals, though these may be of lower purity.

  • Minimal Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude compound, creating a saturated solution optimal for high yield upon cooling [4].

  • Complete Drying: Ensure crystals are thoroughly dried to remove all solvent, but avoid excessive heating that may degrade the compound. Air-drying or vacuum desiccation is preferred [3].

Quality Control and Characterization

Purity Assessment Methods

Post-recrystallization quality control is essential for pharmaceutical applications:

  • Melting Point Determination: Analyze the melting point using standard capillary methods. Pure this compound demonstrates a sharp melting point at 220-222°C [1]. A broad or depressed melting range indicates impurities.

  • Visual Inspection: Examine crystal morphology and color. Pure material typically forms white to off-white crystals. Discoloration or irregular crystal habit suggests impurity presence.

  • Chromatographic Analysis: Employ TLC or HPLC to quantify purity and identify specific impurities when ultra-high purity is required.

Yield Calculation and Documentation

Accurately document recrystallization parameters and outcomes for process optimization:

Table 3: Recrystallization Performance Metrics

Parameter Calculation Method Typical Range
Mass Recovery (Mass of pure crystals / Mass of crude material) × 100 85-92% [1]
Purity Improvement Compare HPLC area percent or melting point range before and after ≥98.1% [1]
Solvent Efficiency mL solvent per gram of crude material 25-30 mL/g

The following workflow diagram illustrates the complete recrystallization process for this compound:

G Start Crude this compound S1 Select Solvent (Ethanol Recommended) Start->S1 S2 Dissolve in Minimum Hot Solvent S1->S2 S3 Hot Filtration (Remove Insolubles) S2->S3 S4 Slow Cooling to Room Temperature S3->S4 S5 Ice-Bath Cooling (30-60 minutes) S4->S5 S6 Vacuum Filtration S5->S6 Troubleshoot No Crystals? • Scratch flask • Add seed crystal • Concentrate solution S5->Troubleshoot If no crystallization S7 Wash with Cold Solvent S6->S7 S8 Dry Crystals S7->S8 End Pure this compound S8->End Troubleshoot->S5 Reattempt cooling

Figure 1: Recrystallization Workflow for this compound Purification

Conclusion

The recrystallization protocol detailed in this application note provides researchers and pharmaceutical developers with a reliable method for purifying this compound to high chemical standards. The optimized ethanol-based recrystallization delivers material with ≥98.1% purity and approximately 92.2% yield [1], suitable for pharmaceutical synthesis and research applications. Attention to critical parameters including solvent selection, controlled cooling rates, and proper isolation techniques ensures reproducible results. This purification methodology supports the production of high-quality this compound for use as a key intermediate in drug development pipelines.

References

5-Acetylsalicylamide in pharmaceutical intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: 5-Acetylsalicylamide

1. Chemical Profile this compound is a pharmaceutical intermediate with the molecular formula C9H9NO3 and CAS number 40187-51-7 [1]. It is described as a white, odorless crystalline powder [1].

Table 1: Physicochemical Properties of this compound [1]

Property Specification
Appearance White crystalline powder
Molecular Formula C9H9NO3
Melting Point 157-160 °C
Density 1.29 g/cm³
Solubility Soluble in organic solvents (e.g., ethanol, methanol); relatively insoluble in water.

2. Synthetic Protocol: Friedel-Crafts Acylation of Salicylamide

The following detailed methodology is adapted from a patent for synthesizing this compound, which involves a Friedel-Crafts acylation reaction using a unique molten salt system as both the reaction medium and catalyst [2].

  • Reaction Principle: The synthesis involves the acetylation of salicylamide at the 5-position. The process uses a molten mixture of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) as the reaction medium. This system acts as a Lewis acid catalyst, facilitating the electrophilic substitution reaction [2].

  • Reaction Setup & Procedure:

    • Preparation of Molten Salt Medium: In a dry reaction vessel equipped with a mechanical stirrer, condenser, and drying tube, combine anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) in a 1.5:1 mass ratio. Heat the mixture to 120-130°C with stirring until a homogeneous molten liquid forms [2].
    • Acetylation Reaction: To the molten salt, add salicylamide and an acylating agent (acetyl chloride or acetic anhydride) in a 1:1 to 1:1.2 molar ratio. Maintain the temperature at 120-130°C with continuous agitation for 2-4 hours [2].
    • Cooling and Quenching: After the reaction, cool the mixture to 80-90°C. Carefully pour the reaction crude product into ice water under vigorous stirring to hydrolyze the complex and precipitate the product. The solid crude product is then collected via filtration or centrifugation [2].
    • Purification: The crude solid is washed with a diluted acid solution (e.g., 5% hydrochloric acid), followed by water until neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixed solution to yield pure this compound [2].

The following workflow diagram illustrates the core steps of this synthesis and purification process.

SynthesisWorkflow Start Start Reaction Setup A Prepare Molten Salt Medium (AlCl₃ + NaCl) Heat to 120-130°C Start->A B Add Reagents: Salicylamide & Acylating Agent A->B C Run Acetylation Reaction 120-130°C for 2-4 hours B->C D Cool and Quench into Ice Water C->D E Collect Crude Product by Filtration/Centrifugation D->E F Purify Product (Wash & Recrystallize) E->F End Final Product This compound F->End

Table 2: Key Reaction Components and Conditions [2]

Component / Parameter Specification Notes / Purpose
Catalyst System AlCl₃ / NaCl (1.5:1 mass ratio) Molten salt acts as both reaction medium and Lewis acid catalyst.
Acylating Agent Acetyl chloride or Acetic anhydride -
Reaction Temperature 120-130 °C -
Reaction Time 2-4 hours -
Work-up Quenching in ice water, acid wash, recrystallization To isolate and purify the product.

3. Analytical Methods While specific analytical data for the final product was not detailed in the search results, standard techniques for verification would include:

  • Melting Point Determination: Confirm the melting point is within 157-160°C [1].
  • Chromatography: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and check purity.
  • Spectroscopy: Structural confirmation via Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

4. Applications and Intermediate Use this compound is utilized as a key building block in pharmaceutical synthesis. Its structure, featuring both amide and acetyl groups on a salicylate backbone, makes it a versatile intermediate for constructing more complex molecules with potential biological activity [1].

Notes for Researchers

  • Safety: Anhydrous aluminum chloride is highly moisture-sensitive and corrosive. It must be handled under strict anhydrous conditions. All reagents should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
  • Process Optimization: The provided protocol is a single source. You should treat it as a starting point and optimize critical parameters (e.g., temperature, reaction time, reagent ratios) for your specific lab setup using design of experiments (DoE) approaches.
  • Green Chemistry Considerations: The use of a large amount of AlCl₃ and the aqueous quench step generates significant waste. Exploring greener alternative catalysts or solvent systems could be a valuable research endeavor.

Research Gaps and Next Steps

The available information is primarily from a patent and a commercial supplier, which provides a solid foundation for the synthetic method but has limitations.

  • Lack of Application Context: The search results do not specify which final active pharmaceutical ingredients (APIs) this compound is used to synthesize.
  • Absence of Pathway Diagrams: As this compound is an intermediate, not a drug itself, no signaling pathways were identified to create a biological pathway diagram.

To deepen your research, I suggest:

  • Consulting specialized organic synthesis and medicinal chemistry journals for specific examples of its use in drug candidate synthesis.
  • Using the CAS number (40187-51-7) to search in scientific databases (e.g., SciFinder, Reaxys) for more detailed analytical data and published applications.

References

preparation of 5-acetyl-2(3H)-benzoxazolone from 5-Acetylsalicylamide

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 5-Acetyl-2(3H)-benzoxazolone: Application Notes

1. Introduction 2(3H)-Benzoxazolone and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their capacity to mimic phenol or catechol moieties in a metabolically stable template [1]. The 5-acetyl derivative is a key synthetic intermediate for producing various pharmacologically active compounds, including chalcones evaluated for cytotoxic activity [2]. These synthetic intermediates are typically prepared from commercially available starting materials like 5-acetylsalicylamide [3].

2. Synthetic Routes: A Comparison The search results indicate that 5-acetyl-2(3H)-benzoxazolone can be prepared from this compound via a Hofmann-type rearrangement [2]. The table below summarizes the key features of this method in comparison to a more traditional, less efficient three-step synthesis.

Feature Traditional Three-Step Synthesis (Method A) [2] Hofmann Rearrangement from this compound (Method B) [2]
Key Starting Material 2-acetamidophenol This compound
Number of Steps 3 steps 2 steps
Key Reagent for Cyclization 1,1'-Carbonyldiimidazole (CDI) Phenyl iodonium diacetate (C6H5I(OAc)2)
Total Yield ~40% ~89%
Notable Conditions Requires 8 equivalents of AlCl3 for Friedel-Crafts acylation Requires only 3 equivalents of AlCl3 for acylation
Major Advantage A known, previously established route Higher yield, fewer steps, more efficient reagent use

3. Detailed Protocol: Hofmann Rearrangement of this compound This protocol is adapted from the method described in the search results [2].

3.1. Principle This one-pot conversion involves a Hofmann-type rearrangement, where a hypervalent iodine reagent oxidizes the primary amide (this compound) to an isocyanate intermediate. This isocyanate undergoes spontaneous intramolecular cyclization with the adjacent free phenolic hydroxyl group to form the desired 5-acetyl-2(3H)-benzoxazolone.

3.2. Materials

  • Chemical Reagents:
    • This compound (CAS RN: 40187-51-7, Purity: ≥98%) [3]
    • Phenyl iodonium diacetate (C6H5I(OAc)2)
    • Anhydrous solvent (e.g., Dichloromethane, DMF, or Acetonitrile; the specific solvent was not detailed in the available sources)
  • Equipment:
    • Round-bottom flask
    • Magnetic stirrer and stir bar
    • Reflux condenser (if heating is required)
    • Nitrogen inlet for inert atmosphere (if required)
    • Thin-Layer Chromatography (TLC) setup
    • Equipment for vacuum filtration and recrystallization

3.3. Experimental Procedure

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (e.g., 1.0 mmol) in a suitable anhydrous solvent.
  • Addition of Reagent: Add phenyl iodonium diacetate (1.1 mmol, 1.1 equiv) to the stirring solution.
  • Reaction Progression: Stir the reaction mixture at room temperature or under gentle heating (the specific temperature and time were not explicitly stated in the search results). Monitor the reaction progress by TLC.
  • Work-up: Upon completion, the work-up procedure likely involves quenching the reaction, extraction, and purification. However, the specific steps for work-up and purification were not provided in the available sources. Standard techniques would include pouring the mixture into water, extracting with an organic solvent, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to obtain 5-acetyl-2(3H)-benzoxazolone as a pure solid.

3.4. Characterization The structure of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.
  • Spectroscopy:
    • IR Spectroscopy: Expected characteristic carbonyl stretches for the lactam (approximately 1760 cm⁻¹) and ketone (approximately 1650 cm⁻¹) groups [2].
    • NMR Spectroscopy: ¹H and ¹³C NMR data should be consistent with the proposed structure.

The following diagram illustrates the experimental workflow from the starting material to the final product, based on the described procedure.

G Start This compound Step1 Reaction with Phenyl Iodonium Diacetate (C6H5I(OAc)2) Start->Step1 Intermediate Isocyanate Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Final 5-Acetyl-2(3H)-benzoxazolone Step2->Final

4. Application in Drug Development The 5-acetyl-2(3H)-benzoxazolone synthesized via this protocol serves as a versatile precursor, primarily through its acetyl group, which can undergo Claisen-Schmidt condensation with various aldehydes to form chalcones [2]. These chalcone derivatives have demonstrated significant cytotoxic activity against a panel of human tumor cell lines, including BV-173 (chronic myeloid leukemia), MCF-7, and MDA-MB-231 (breast adenocarcinoma) [2]. The biological activity is concentration-dependent, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or even more potent than cisplatin in specific cell lines [2]. Mechanistic studies indicate that the cytotoxic effect is at least partly mediated by the induction of apoptotic cell death, as evidenced by DNA fragmentation [2].

References

Application of Hofmann Rearrangement on 5-Acetylsalicylamide: Synthesis of 5-Acetyl-2(3H)-benzoxazolone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one less carbon atom, via an isocyanate intermediate [1]. This reaction sees continued use in modern organic synthesis and industrial process chemistry for the preparation of valuable amine-containing compounds and heterocycles [2]. One specific application involves the transformation of 5-Acetylsalicylamide (5-acetyl-2-hydroxybenzamide) into 5-acetyl-2(3H)-benzoxazolone [3]. This product is a useful scaffold in medicinal chemistry and drug development. The following notes and protocols provide a detailed guide for researchers to execute this reaction effectively.

Chemical Data and Properties

A clear understanding of the starting material's properties is crucial for experimental planning and handling.

  • Chemical Name: this compound (5-Acetyl-2-hydroxybenzamide)
  • CAS Number: 40187-51-7 [3] [4]
  • Molecular Formula: C₉H₉NO₃ [3] [4]
  • Molecular Weight: 179.17 g/mol [4]
  • Appearance: White to off-white crystalline powder [5] [4]
  • Melting Point: 220-222 °C [3] [4]
  • Safety: Signal word is Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4]. Appropriate personal protective equipment (PPE) such as gloves, eye protection, and a dust mask is recommended [3].

Experimental Protocols

Here, we detail two methodological approaches for the Hofmann rearrangement: a traditional method and a modern, greener alternative.

Protocol 1: Traditional Hofmann Rearrangement Using Bromine/Alkali

This method follows the classical conditions for the rearrangement [1] [6].

Reaction Mechanism: The following diagram illustrates the complete reaction pathway from this compound to the final benzoxazolone product, highlighting the key Hofmann rearrangement step.

G A This compound (Starting Material) NaOH_Br2 Br₂, NaOH (Halogenation & Base) A->NaOH_Br2 B N-Bromoamide Intermediate Heat Heat (Rearrangement) B->Heat C Isocyanate Intermediate Workup Acidic Workup (Cyclization) C->Workup D 5-Acetyl-2(3H)-benzoxazolone (Final Product) NaOH_Br2->B Heat->C Workup->D

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5 °C), dissolve 1.79 g (10 mmol) of this compound in 30 mL of a 1M aqueous sodium hydroxide (NaOH) solution.
  • Bromination: Slowly and dropwise, add a solution of 0.55 mL (1.6 g, 10 mmol) of bromine in 5 mL of the same 1M NaOH solution. Maintain the temperature below 10 °C during the addition. The formation of the N-bromoamide intermediate may be observed.
  • Rearrangement: Remove the ice bath and gradually warm the reaction mixture to room temperature. Then, heat the mixture to 60-70 °C with stirring for 1-2 hours. Observe the evolution of carbon dioxide (CO₂) gas.
  • Cyclization and Work-up: After the CO₂ evolution ceases, cool the reaction mixture to room temperature. Carefully acidify to pH ~3-4 using concentrated hydrochloric acid (HCl), which will promote the cyclization to the benzoxazolone and cause the product to precipitate.
  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under reduced pressure to obtain crude 5-acetyl-2(3H)-benzoxazolone. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Green Oxone-KCl Mediated Hofmann Rearrangement

This modern protocol offers a safer and more environmentally friendly alternative, as reported in a 2024 study [2].

Principle: This method uses a combination of Oxone (2KHSO₅·KHSO₄·K₂SO₄) and potassium chloride (KCl) to generate N-chloroamide intermediates in situ, which then undergo rearrangement.

Procedure:

  • Chlorination: In a round-bottom flask, suspend 1.79 g (10 mmol) of this compound in a solvent mixture of acetonitrile (MeCN) and water (e.g., 20 mL, 1:1 v/v). Add 1.12 g (15 mmol) of KCl and 9.21 g (15 mmol, based on KHSO₅) of Oxone. Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC for consumption of the starting material.
  • Rearrangement: Upon completion of the chlorination, add a base (e.g., 2 equivalents of NaOH or K₂CO₃) directly to the reaction mixture. Heat the mixture to 50-60 °C until the rearrangement is complete (as monitored by TLC).
  • Cyclization and Work-up: Cool the mixture and acidify with HCl to precipitate the product.
  • Isolation and Purification: Filter, wash with water, and dry the solid. Recrystallize from ethanol to obtain pure 5-acetyl-2(3H)-benzoxazolone.

Comparison of Reaction Conditions

The table below summarizes and compares the key features of the two protocols to aid in method selection.

Feature Traditional Protocol (Br₂/NaOH) Green Protocol (Oxone-KCl)
Oxidizing Agent Bromine (Br₂) [1] Oxone-KCl [2]
Key Intermediate N-Bromoamide [1] N-Chloroamide [2]
Byproducts Organic halide waste Inorganic K₂SO₄ only [2]
Safety Profile Less favorable (handling of bromine) [1] More favorable (non-hazardous reagents) [2]
"Green" Merit Low High [2]
Suggested Use Case Standard lab scale Preferable, especially for larger scale [2]

Critical Notes for Researchers

  • Reaction Monitoring: The reaction progress should be closely monitored using Thin-Layer Chromatography (TLC). The disappearance of the starting amide (higher Rf) and the appearance of the product (lower Rf) are key indicators.
  • Stereochemistry: If the migrating carbon is chiral, the Hofmann rearrangement proceeds with complete retention of configuration at the migration center [7].
  • Isocyanate Trapping: The intermediate isocyanate is highly electrophilic. In the presence of nucleophiles other than water (e.g., alcohols or amines), it can be trapped to form carbamates or ureas, respectively [1] [8]. This protocol uses an acidic aqueous workup to specifically drive the formation of the benzoxazolone ring via intramolecular cyclization.
  • Scale-up: The Oxone-KCl method is particularly suitable for scale-up due to its safer profile and generation of less hazardous waste [2].

References

5-Acetylsalicylamide anticancer hybrid compound synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Concept of Hybrid Anticancer Drugs

Molecular hybridization is a rational drug design strategy that involves combining two distinct pharmacophores (the active parts of drug molecules) into a single, new molecule [1]. The primary goal is to create a single agent that can act on multiple biological targets simultaneously. This approach can lead to several advantages over conventional single-target drugs or combination therapies, including enhanced efficacy, reduced susceptibility to drug resistance, and potentially fewer side effects [1].

There are two main strategies for designing these hybrids, as illustrated in the diagram below.

G Strategies for Designing Hybrid Drugs Hybrid Drug Design Hybrid Drug Design Strategy 1: Combine Pharmacophores Strategy 1: Combine Pharmacophores Hybrid Drug Design->Strategy 1: Combine Pharmacophores Strategy 2: Combine Entire Drugs Strategy 2: Combine Entire Drugs Hybrid Drug Design->Strategy 2: Combine Entire Drugs Merged/Overlapped Hybrids Merged/Overlapped Hybrids Strategy 1: Combine Pharmacophores->Merged/Overlapped Hybrids Linked Hybrids (with spacer) Linked Hybrids (with spacer) Strategy 1: Combine Pharmacophores->Linked Hybrids (with spacer) Directly Linked (e.g., ester bond) Directly Linked (e.g., ester bond) Strategy 2: Combine Entire Drugs->Directly Linked (e.g., ester bond) Spacer-Linked Hybrids Spacer-Linked Hybrids Strategy 2: Combine Entire Drugs->Spacer-Linked Hybrids Cleavable Linker Cleavable Linker (e.g., enzymatically hydrolyzed in body) Spacer-Linked Hybrids->Cleavable Linker Non-Cleavable Linker Non-Cleavable Linker (stable, single molecule) Spacer-Linked Hybrids->Non-Cleavable Linker

The Case of 5-Acetylsalicylamide

This compound (PubChem CID: 198212) is a derivative of salicylamide with an acetyl group at the 5-position [2]. While its direct anticancer activity is not detailed in the search results, its parent scaffold, salicylic acid, is well-known for its biological activities.

A Chinese patent (CN104557604A) details a synthetic method for this compound, using salicylamide as the starting material [3]. The key reaction is a Friedel-Crafts acylation, which introduces the acetyl group.

Synthetic Protocol for this compound (Adapted from CN104557604A) [3]

  • Objective: To synthesize this compound from salicylamide.
  • Reaction Type: Friedel-Crafts Acylation.
  • Key Reagents:
    • Salicylamide
    • Acetyl chloride (acylating agent)
    • Anhydrous Aluminum Chloride (AlCl₃, Lewis acid catalyst)
    • Sodium Chloride (NaCl)
    • Toluene (solvent)
  • Procedure:
    • Reaction Setup: Add salicylamide, a mixture of NaCl and AlCl₃ (mass ratio 1:1), and toluene into a three-necked flask.
    • Acylation: Under stirring and insulation, slowly add acetyl chloride to the suspension. Heat the mixture to 70-80°C and maintain the temperature for 4-5 hours.
    • Work-up: After the reaction is complete, pour the mixture into ice water and stir. The crude product will precipitate.
    • Purification: Collect the solid by filtration. Reflux the crude product with 95% ethanol, then hot filter while the solution is still boiling. The final product, this compound, is obtained as a solid after the filtrate cools.
  • Characterization: The patent reports a melting point of 215-217°C for the final product [3].

A Practical Example: Salicylic Acid & Eugenol Hybrid

Recent research demonstrates the hybridization approach using two natural products: Salicylic Acid and Eugenol (a component of clove oil) [4]. This study created hybrids both with and without an amino acid (alanine) linker and evaluated their potential as anticancer agents through computational and experimental methods.

Table 1: Summary of Synthesized Hybrid Molecules and Their Predicted Drug-like Properties [4]

Hybrid Molecule Type Structure Synthetic Yield Key Computational Findings Potential Anticancer Target

| Non-Linker Hybrid (Eugenyl Salicylate) | [Ester bond] | 59.85% | Meets Lipinski's Rule of Five criteria; favorable ADMET profile. | BAK Pro-apoptotic receptor | | Alanine-Linker Hybrid | [Amide & Ester bonds] | 93.89% | Meets Lipinski's Rule of Five criteria; favorable ADMET profile. | MMP9 enzyme & BAK receptor |

Experimental Protocol for Hybrid Synthesis [4]

The workflow for creating these hybrids, particularly the more complex alanine-linked version, involves multiple steps as shown below.

G Workflow for Alanine-Linked Hybrid Synthesis Salicylic Acid Salicylic Acid Step 1: Amidation Step 1: Amidation Salicylic Acid->Step 1: Amidation Alanine Alanine Alanine->Step 1: Amidation Eugenol Eugenol Step 2: Esterification Step 2: Esterification Eugenol->Step 2: Esterification Intermediate:\n2-[(2-hydroxyphenyl)formamido] propanoic acid Intermediate: 2-[(2-hydroxyphenyl)formamido] propanoic acid Step 1: Amidation->Intermediate:\n2-[(2-hydroxyphenyl)formamido] propanoic acid Intermediate:\n2-[(2-hydroxyphenyl)formamido] propanoic acid->Step 2: Esterification Final Product:\nAlanine-Linked Hybrid Final Product: Alanine-Linked Hybrid Step 2: Esterification->Final Product:\nAlanine-Linked Hybrid

  • General Conditions: Both esterification and amidation reactions were catalyzed by DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine). Reactions were monitored by Thin-Layer Chromatography (TLC).
  • Step 1: Amidation (Salicylic Acid + Alanine)
    • Procedure: Alanine (1 mmol) and salicylic acid (2 mmol) were reacted with DCC catalyst (2 mmol) in THF solvent. The mixture was sonicated at 60°C for 1.5 hours. The product was isolated by filtration.
  • Step 2: Esterification (Intermediate + Eugenol)
    • Procedure: The intermediate from Step 1 (3 mmol) was reacted with eugenol (6 mmol) using DCC and DMAP catalysts in a solvent-free system for 1-3 hours. The liquid phase was then washed with 5% HCl, 5% NaHCO₃, and water. The organic phase was dried (Na₂SO₄) and concentrated to yield the final hybrid.
  • Characterization: Products were characterized using FTIR and LC-MS to confirm their structures [4].

Conclusion and Research Implications

The molecular hybridization of known bioactive compounds is a powerful and rational strategy in modern anticancer drug discovery [1]. As demonstrated by the salicylic acid-eugenol example, this approach can yield novel compounds with promising multi-target profiles and good predicted drug-like properties [4].

For a researcher aiming to develop a hybrid based on This compound, the path forward would be:

  • Confirm the Biological Activity: First, investigate the intrinsic anticancer activity of this compound itself against a panel of cancer cell lines.
  • Select a Complementary Partner: Identify a second pharmacophore with a distinct and complementary mechanism of action (e.g., a DNA-targeting agent or a kinase inhibitor).
  • Design the Hybrid: Choose a suitable linker based on the desired pharmacokinetic behavior (cleavable vs. non-cleavable).
  • Synthesize and Characterize: Employ synthetic protocols similar to those described here, using coupling agents like DCC/DMAP, and characterize products thoroughly with techniques like NMR and LC-MS.
  • Evaluate Broadly: Test the hybrid molecules not only for efficacy but also for ADMET properties early in the development process.

References

scale-up production 5-Acetylsalicylamide industrial method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Acetylsalicylamide

The table below summarizes the key identifiers and physical properties of this compound as reported in the search results [1] [2] [3].

Property Description
CAS Number 40187-51-7
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Synonyms 5-Acetyl-2-hydroxybenzamide
Melting Point 220 - 222 °C (literature value)
Appearance White to light yellow powder or crystalline solid
Purity (Available) >98.0%

Synthetic Protocol: Laboratory Scale Method

The primary synthesis method found involves a Friedel-Crafts acylation of salicylamide, catalyzed by a NaCl-AlCl₃ low melting point molten salt system [2]. This method is noted for its high yield and regioselectivity, producing exclusively the 5-acetyl derivative.

Reaction Scheme

The synthesis proceeds via the following pathway [2]:

reaction_scheme Salicylamide Salicylamide Product Product Salicylamide->Product Friedel-Crafts Acylation AcetylChloride AcetylChloride AcetylChloride->Product Lewis Acid Catalyst\n(NaCl-AlCl₃) Lewis Acid Catalyst (NaCl-AlCl₃) Lewis Acid Catalyst\n(NaCl-AlCl₃)->Product

Step-by-Step Procedure
  • Catalyst Preparation: In a 100 mL three-neck flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, quickly add anhydrous aluminum chloride (8.64 g, 0.0648 mol) and sodium chloride (3.79 g, 0.0648 mol). Heat the mixture to 140°C with stirring until a homogeneous molten salt is formed (approximately 25 minutes) [2].
  • Reaction: To the stable molten salt catalyst at 140°C, add salicylamide (5.00 g, 0.036 mol) with stirring. Then, slowly add acetyl chloride (3.39 g, 0.0432 mol) dropwise over about 10 minutes. Maintain the reaction temperature at 140°C and continue stirring for 0.5 hours to ensure completion [2].
  • Work-up: After the reaction is complete, slowly add 60 mL of an acidic ice-water solution (comprising 1 mL concentrated hydrochloric acid and 59 mL water) to the reaction mixture over about 5 minutes. A yellowish solid will form. Continue stirring at room temperature for 30 minutes [2].
  • Isolation: Filter the suspension to collect the light-yellow crude solid. Wash the solid three times with 5 mL portions of hot water (80°C) [2].
  • Purification: Dissolve the crude product in 20 mL of ethanol and heat to reflux until fully dissolved. Recrystallize by cooling in an ice bath. Collect the crystals by filtration and dry at 80°C for 5 hours to obtain the final product, this compound, as a white solid [2].

Reported Yield: 92.2% [2].

Critical Scale-Up Considerations & Data Gaps

For industrial-scale production, several factors beyond the described laboratory method must be addressed. The table below outlines key considerations and identifies gaps in the available information.

Scale-Up Factor Status in Search Results Considerations for Industrial Production
Process Safety Data Gap Hazard classification indicates skin, eye, and respiratory irritation [1] [4]. A full Hazard and Operability Study (HAZOP) is needed for large-scale handling of materials like acetyl chloride and the molten salt catalyst.
Solvent & Waste Management Partial Data The lab method uses ethanol for recrystallization [2]. Scale-up requires evaluating solvent recovery, alternative greener solvents, and treatment of aqueous waste streams containing aluminum and chloride salts.
Process Optimization & Cost Data Gap Catalyst recycling, reaction throughput (kg/L/h), and overall process economics compared to other synthetic routes are not discussed.
Quality Control Partial Data Purity is confirmed by titration and melting point [4]. A full specification including heavy metals, residual solvents, and more sensitive techniques like HPLC is needed for pharmaceutical use.

Application in Pharmaceutical Synthesis

The key application of this compound identified is as a crucial intermediate for the synthesis of 5-acetyl-2(3H)-benzoxazolone, a building block for novel chalcone derivatives with investigated cytotoxic activity [1] [5].

The following diagram illustrates this two-step synthetic pathway, which offers a more efficient route to the benzoxazolone scaffold compared to alternative methods [5]:

application_flow Salicylamide Salicylamide This compound This compound Salicylamide->this compound 1. Friedel-Crafts Acylation 5-Acetyl-2(3H)-benzoxazolone 5-Acetyl-2(3H)-benzoxazolone This compound->5-Acetyl-2(3H)-benzoxazolone 2. Hofmann Rearrangement Cytotoxic Chalcones Cytotoxic Chalcones 5-Acetyl-2(3H)-benzoxazolone->Cytotoxic Chalcones 3. Claisen-Schmidt Condensation

Conclusion

This application note summarizes a known laboratory-scale synthesis of this compound via a regioselective Friedel-Crafts acylation. While this protocol provides an excellent starting point for research and development, significant gaps exist in the publicly available information concerning its safe, economical, and environmentally sound implementation on an industrial scale.

Further development would require in-house process chemistry optimization focusing on the critical scale-up factors outlined above. The synthetic utility of the compound is demonstrated by its role as a key intermediate in the preparation of pharmacologically active benzoxazolone derivatives.

References

5-Acetylsalicylamide synthesis low yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Yield Comparison

The table below summarizes two key synthetic approaches, with one demonstrating a high-yield protocol.

Method Key Reagents & Conditions Reported Yield Key Factor for High Yield
NaCl-AlCl₃ Molten Salt [1] [2] Salicylamide, Acetyl chloride, NaCl-AlCl₃ (140°C) Up to 92.2% [1] Use of a low-melting-point NaCl-AlCl₃ mixture as a Lewis acid catalyst and solvent [1].
Traditional Friedel-Crafts [3] Salicylamide, Acetyl chloride, AlCl₃ Not specified (implied lower yield) Use of 8 equivalents of AlCl₃ is less efficient compared to the 3 equivalents used in an alternative route [3].

High-Yield Experimental Protocol

For the high-yield method (NaCl-AlCl₃ Molten Salt system), the detailed procedure is as follows [1] [2]:

  • Preparation of Molten Salt: In a 100 mL three-neck flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, quickly add anhydrous aluminum chloride (8.64 g, 0.0648 mol) and sodium chloride (3.79 g, 0.0648 mol). Heat the mixture to 140°C with stirring until a homogeneous melt is formed.
  • Reaction: To the stable melt, add salicylamide (5.00 g, 0.036 mol). Then, slowly add acetyl chloride (3.39 g, 0.0432 mol) dropwise over about 10 minutes. Maintain the temperature at 140°C and continue stirring for another 0.5 hours.
  • Quenching: After the reaction is complete, slowly pour the mixture into an acidic ice-water solution (prepared from 1 mL of concentrated hydrochloric acid and 59 mL of ice water) over about 5 minutes. A yellowish solid will form. Continue stirring at room temperature for 30 minutes.
  • Isolation of Crude Product: Filter the suspension to collect the light yellow solid. Wash the solid three times with 5 mL of hot water (80°C). Dry the crude product at 80°C for 5 hours.
  • Purification: Dissolve the crude product in 20 mL of ethanol by heating to reflux. After complete dissolution, recrystallize the product using an ice bath. Filter the precipitated crystals and dry them at 80°C for 5 hours to obtain 5-acetylsalicylamide as a white solid.

This workflow can be visualized as follows:

G A Prepare NaCl-AlCl₃ molten salt at 140°C B Add Salicylamide to molten salt A->B C Slowly add Acetyl Chloride (over 10 min) B->C D Stir at 140°C for 30 minutes C->D E Quench with acidic ice-water solution D->E F Filter, wash with hot water, and dry E->F G Purify by recrystallization from ethanol F->G H Obtain this compound (White solid) G->H

Troubleshooting Common Low-Yield Issues

Here are answers to frequently asked questions that can help diagnose and resolve low yield problems:

  • Q: Why is the formation of byproducts or diacetylated compounds a concern?

    • A: The regioselectivity of the Friedel-Crafts acylation is crucial. Using an excessive amount of acetyl chloride or aluminum chloride can promote the formation of diacetylated byproducts, consuming your starting material and reducing the yield of the desired mono-acetylated product [3]. Ensure you are using the molar ratios specified in the high-yield protocol.
  • Q: How does the catalyst system affect my yield?

    • A: The state of the catalyst is critical. Using the NaCl-AlCl₃ molten salt system creates a homogeneous liquid reaction medium. This is far more efficient than traditional solid AlCl₃ in a solvent, as it ensures excellent contact between the catalyst, salicylamide, and acetyl chloride, leading to a faster and more complete reaction [1]. Inadequate stirring in non-molten salt systems can also lead to incomplete reaction and low yield.
  • Q: What happens during the quenching and workup that can impact yield?

    • A: The hydrolysis of the product or incomplete precipitation can be a major source of yield loss. It is vital to use an acidic ice-water mixture for quenching, as the acid helps decompose the aluminum chloride complex and prevents hydrolysis of the amide group. Using ice-cold water ensures the product precipitates efficiently from the solution [1] [2].
  • Q: Are there any application notes that suggest a more efficient synthetic route?

    • A: Yes. This compound can be used to synthesize 5-acetyl-2(3H)-benzoxazolone via a Hofmann rearrangement. A published study notes that this two-step route (starting from salicylamide) has an 89% total yield and uses only 3 equivalents of AlCl3. In contrast, an alternative three-step route only achieves a 40% total yield and requires 8 equivalents of AlCl3 [3]. This highlights the dramatic impact that the choice of synthetic route can have on efficiency and yield.

Key Recommendations for Yield Improvement

Based on the gathered information, here are the most critical steps to improve your yield:

  • Adopt the Molten Salt Method: The NaCl-AlCl₃ system is the most directly demonstrated solution for high-yield synthesis, achieving over 90% [1].
  • Strictly Control Reaction Conditions: Precisely follow the recommended temperatures (140°C reaction, ice-water quench) and the slow addition of acetyl chloride [1] [2].
  • Consider the Alternative Route: If your ultimate goal is 5-acetyl-2(3H)-benzoxazolone, starting from salicylamide and going through this compound via the two-step Hofmann rearrangement is a highly efficient path [3].

References

The Core Problem: Why Salicylamide Fails in Standard Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key issues that prevent salicylamide from undergoing direct Friedel-Crafts acylation.

Issue Explanation & Chemical Principle
Strong Catalyst Deactivation The phenolic hydroxyl group (-OH) acts as a strong Lewis base, forming a stable, unreactive complex with the Lewis acid catalyst (e.g., AlCl(_3)), deactivating it. [1] [2]
Ring Deactivation The amide group (-CONH(_2)) is a strong electron-withdrawing group, reducing electron density on the aromatic ring, making it insufficiently nucleophilic for electrophilic attack. [2] [3]
Competing O-Acylation The phenolic -OH group can be acylated more readily than the aromatic ring, leading to ester byproducts and consuming the acylating agent. [1]

The Solution: A Protection Strategy

The most reliable workaround is to protect the problematic phenolic -OH group before attempting the acylation. The following workflow outlines this strategy.

Start Salicylamide Starting Material P1 Protection Step Methylation of -OH group (using e.g., CH₃I, K₂CO₃) Start->P1 I1 Protected Intermediate (e.g., 2-Methoxybenzamide) P1->I1 P2 Friedel-Crafts Acylation (Standard conditions: Acyl chloride, AlCl₃) I1->P2 I2 Acylated Product P2->I2 P3 Deprotection Step Cleavage of methyl ether (using e.g., BBr₃) I2->P3 End Final Acylated Salicylamide Derivative P3->End

Detailed Protocol for the Protection and Acylation Strategy
  • Protection of the Phenolic -OH Group (Methylation)

    • Objective: Convert the phenolic -OH into a less reactive methoxy group (-OCH(_3)).
    • Typical Procedure: Dissolve salicylamide in a dry, polar aprotic solvent like acetone or DMF. Add an anhydrous base such as potassium carbonate (K(_2)CO(_3)) and an alkylating agent like iodomethane (CH(_3)I). Heat the mixture under reflux while monitoring by TLC. Upon completion, pour the mixture into ice water, extract the product with an organic solvent, and purify. [4]
  • Friedel-Crafts Acylation of the Protected Intermediate

    • Objective: Introduce the acyl group onto the activated aromatic ring.
    • Typical Procedure: Conduct this in a rigorously dry apparatus under an inert atmosphere. Use an excess of a Lewis acid like anhydrous AlCl(_3) as it complexes stoichiometrically with the product ketone. [5] [6] Add the protected intermediate (e.g., 2-methoxybenzamide) dissolved in a dry solvent like dichloromethane or 1,2-dichloroethane. Add the acyl chloride slowly. After complete consumption of the starting material, carefully quench the reaction on crushed ice. Extract the ketone product and purify.
  • Deprotection to Regenerate the Phenol

    • Objective: Remove the methyl group to regenerate the phenolic -OH functionality.
    • Typical Procedure: Use a strong Lewis acid like boron tribromide (BBr(_3)). Dissolve the acylated intermediate in dry dichloromethane and cool to 0°C. Add BBr(_3) slowly. After the reaction, carefully quench with methanol and water. Extract and purify the final product.

Frequently Asked Questions

  • Can I use a different Lewis acid catalyst to avoid protection? While milder catalysts exist, the core problem is the electron-withdrawing amide group deactivating the ring. Protection is the most robust strategy to overcome both major obstacles. [7]

  • Why not protect the amide group instead? The amide group is the primary cause of ring deactivation. Protecting the phenol addresses the catalyst poisoning issue and leaves a more electron-rich aromatic ring (from the methoxy group), facilitating the acylation.

  • What are key setup tips for successful Friedel-Crafts acylation? Always ensure strictly anhydrous conditions and use glassware dried in an oven. The Lewis acid catalyst and solvent must be moisture-free. Using a stoichiometric or excess amount of AlCl(_3) relative to the acylating agent is often necessary. [2] [6]

References

alternative catalysts for 5-Acetylsalicylamide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Catalytic Systems

The table below summarizes the two main alternative catalyst systems identified for the Friedel-Crafts acylation of salicylamide to 5-Acetylsalicylamide.

Catalyst System Type Key Features & Advantages Acylating Agent Reported Yield
Ionic Liquids [1] Dual catalyst and solvent Recyclable, acts as both catalyst and solvent, reducing waste. Acetyl chloride [2] Not specified
NaCl-AlCl₃ Molten Salt [3] Lewis acidic molten salt Low melting point, simple post-processing, recyclable. Acetyl chloride [3] 92.2% [4]

Detailed Synthetic Methodologies

Here are detailed experimental protocols for the two alternative catalytic systems.

Synthesis using NaCl-AlCl₃ Low-Melting-Point Molten Salt

This method is detailed in a patent and involves creating a molten salt system to conduct the acylation [3].

  • Step 1: Preparation of the Molten Salt Catalyst. Assemble a 100 ml three-neck flask with a mechanical stirrer, condenser (connected to an HCl gas absorption device), thermometer, and dropping funnel. Quickly add anhydrous aluminum chloride (AlCl₃, 8.64 g, 0.0648 mol) and sodium chloride (NaCl, 3.79 g, 0.0648 mol) to the flask. With stirring, heat the mixture to 140°C in an oil bath until the solids are completely melted [3].
  • Step 2: Acylation Reaction. To the stable molten salt at 140°C, add salicylamide (5.00 g, 0.036 mol) with stirring. Then, slowly add acetyl chloride (3.39 g, 0.0432 mol) dropwise over about 10 minutes. Maintain the reaction at 140°C with stirring for 0.5 hours [3].
  • Step 3: Quenching and Crude Isolation. After the reaction, slowly pour the mixture into an acidic ice-water solution (1 mL concentrated HCl in 59 mL ice water) over about 5 minutes. A yellowish solid will form. Continue stirring at room temperature for 30 minutes. Filter the suspension, collect the solid, and wash it three times with 5 mL of hot water (80°C). Dry the crude product at 80°C for 5 hours [3].
  • Step 4: Purification. Dissolve the crude product in 20 mL of ethanol and heat to reflux until fully dissolved. Recrystallize by cooling the solution in an ice bath. Filter the precipitated crystals and dry them at 80°C for 5 hours to obtain this compound as a white solid [3].
Synthesis using Ionic Liquids

According to research literature, certain Lewis acidic ionic liquids can act as both the catalyst and solvent for this reaction, providing a recyclable and greener alternative [1].

  • General Procedure: The reaction involves stirring a mixture of salicylamide and acetyl chloride in the presence of a Lewis acidic ionic liquid. The specific ionic liquids, reaction temperature, and time are optimized in the research context. A key advantage is that the ionic liquid catalyst can be recovered and reused after the reaction, minimizing waste [1].

Experimental Workflow

The following diagram illustrates the logical workflow for selecting and implementing an alternative synthesis method, from catalyst choice to final purification.

Start Start: Plan Synthesis CatalystChoice Choose Catalyst System Start->CatalystChoice IL Ionic Liquid (Dual Catalyst & Solvent) CatalystChoice->IL MoltenSalt NaCl-AlCl₃ Molten Salt CatalystChoice->MoltenSalt Synthesis Perform Acylation Reaction IL->Synthesis MoltenSalt->Synthesis Workup Quench & Isolate Crude Product Synthesis->Workup Purify Purify Product (Recrystallization) Workup->Purify Final Final Product: This compound Purify->Final

Frequently Asked Questions

Q1: What are the main advantages of using these alternative catalysts? The primary advantages are reduced environmental impact and potential for catalyst recycling, especially with ionic liquids [1]. The NaCl-AlCl₃ system provides a non-traditional reaction medium that can be simpler to handle post-reaction compared to traditional Lewis acids dissolved in volatile organic solvents [3].

Q2: My reaction yield is low. What could be the issue?

  • Catalyst Activity: Ensure the ionic liquid or molten salt is fresh and prepared correctly. Moisture can deactivate Lewis acidic catalysts.
  • Reaction Conditions: Strictly control the temperature and reaction time as specified. For the molten salt method, maintaining 140°C is crucial [3].
  • Quenching: When adding the reaction mixture to the ice-water, ensure it is done slowly and with vigorous stirring to fully precipitate the product and decompose any complexes [3].

Q3: How can I improve the purity of my final product? The recrystallization step is critical. Ensure you use an appropriate solvent like ethanol and follow the heating and cooling rates carefully. Using a minimal amount of hot solvent to dissolve the crude product helps achieve a good recovery of pure crystals [3].

Q4: Are there any specific safety precautions for these methods? Yes. Both methods involve moisture-sensitive reagents and produce hydrogen chloride (HCl) gas.

  • Always perform the reaction in a well-ventilated fume hood.
  • The setup must include an acid gas trap to absorb the evolved HCl [3].
  • Consult the relevant Safety Data Sheets (SDS), as this compound is classified as harmful and can cause skin and eye irritation [2] [4].

References

reducing aluminum chloride waste 5-Acetylsalicylamide production

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Process and Waste Challenge

The synthesis of 5-Acetylsalicylamide often involves a Friedel-Crafts acylation reaction, where salicylamide is reacted with acetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃) [1] [2] [3].

The primary waste management challenge arises because AlCl₃ is typically used in stoichiometric or greater amounts, and it is hydrolyzed and neutralized after the reaction, generating a large volume of aqueous waste containing aluminum salts [1].

Waste Minimization Protocol: Molten Salt Method

A key strategy to reduce waste is to use a low melting point NaCl-AlCl₃ mixed molten salt system [1]. This method allows for the recycling of the catalyst system, significantly cutting down on the amount of fresh AlCl₃ needed per reaction and reducing the aqueous waste generated.

The table below summarizes the key aspects of this method for easy comparison:

Aspect Specification / Procedure
Reaction Setup 100 mL three-neck flask with mechanical stirrer, condenser (with HCl scrubber), thermometer, and dropping funnel, placed in a constant temperature oil bath [1].
Molten Salt Preparation Anhydrous AlCl₃ (0.0648 mol, ~8.64 g) and NaCl (0.0648 mol, ~3.79 g) are heated to 140°C with stirring until completely melted (approx. 25 mins) [1].
Acylation Reaction Salicylamide (0.036 mol, ~5.00 g) is added to the molten salt, followed by dropwise addition of acetyl chloride (0.0432 mol, ~3.39 g) over 10 mins. Reaction continues at 140°C for 0.5 hours [1].
Work-up & Isolation After reaction, the mixture is slowly quenched into 60 mL of acidic ice-water (1 mL conc. HCl + 59 mL water). The solid product is filtered, washed with hot water (80°C), and dried [1].
Key Waste Reduction Catalyst system in the mother liquor can potentially be recovered and reused after the product is filtered, minimizing fresh AlCl₃ consumption [1].

This process can achieve a yield of 92.2% with a high product purity (≥98.1%) [1]. The following diagram illustrates the core workflow and the point of waste minimization.

workflow This compound Synthesis and Waste Minimization Workflow start Start Reaction Setup catalyst_prep Prepare NaCl-AlCl₃ Molten Salt Catalyst at 140°C start->catalyst_prep acylation Perform Acylation Reaction (Salicylamide + Acetyl Chloride) catalyst_prep->acylation quenching Quench Reaction Mixture in Acidic Ice-Water acylation->quenching isolation Filter, Wash, and Dry Crude Product quenching->isolation purification Purify by Recrystallization (from Ethanol) isolation->purification waste_minimization Recycle Mother Liquor for Catalyst Recovery isolation->waste_minimization Key Waste Reduction Step final_product Final Product: This compound purification->final_product waste_minimization->catalyst_prep Reuse in Next Batch

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems:

  • Low Product Yield

    • Cause: Incomplete reaction or product loss during work-up.
    • Solution: Ensure the NaCl-AlCl₃ molten salt is completely homogeneous and at a stable 140°C before adding reagents. During quenching, add the acidic ice-water slowly (over ~5 minutes) to avoid encapsulating product. Using hot water (80°C) for washing helps remove impurities without dissolving the product [1].
  • Poor Product Purity or Color

    • Cause: Inadequate purification or side reactions.
    • Solution: Recrystallization from ethanol is highly effective. Dissolve the crude product in a minimum volume of hot ethanol and then cool in an ice bath to precipitate pure crystals [1] [2]. This yields a white to off-white solid [2] [3].
  • Handling and Reactivity of Aluminum Chloride

    • Cause: AlCl₃ is moisture-sensitive and corrosive.
    • Solution: Perform all steps involving anhydrous AlCl₃ in a dry environment, such as inside a glovebox or using airtight apparatus. Always use appropriate Personal Protective Equipment (PPE) including gloves and safety glasses [4].

Safe Disposal of Aluminum Chloride Waste

Despite minimization efforts, some aluminum chloride waste will require disposal. The neutralization of AlCl₃ is highly exothermic and can be violent if not controlled.

  • Neutralization Procedure: The recommended method is to cautiously add the AlCl₃ waste to a stirred, excess volume of sodium bicarbonate (NaHCO₃) solution in an ice bath [5]. This reaction produces carbon dioxide, sodium chloride, and aluminum hydroxide sludge.
  • Safety First: Add the AlCl₃ slowly in small portions to control the vigorous fizzing and heat generation. The final, less toxic sludge may be safe for disposal down the drain, but you must always consult your local environmental health and safety (EH&S) regulations and institutional policies first, as neutralization in a laboratory may be restricted [5].

Key Takeaways for Your Research

  • The NaCl-AlCl₃ molten salt method is highly effective for reducing aluminum chloride waste at the source by enabling catalyst recovery and reuse [1].
  • Proper work-up and purification are critical for obtaining high yields and pure product; hot water washing and ethanol recrystallization are key steps [1].
  • Always prioritize safety when handling and disposing of aluminum chloride, and adhere strictly to your institution's EH&S guidelines [5].

References

solvent selection for 5-Acetylsalicylamide purification

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of 5-Acetylsalicylamide

Property Value Source / Context
Molecular Formula C₉H₉NO₃ [1] [2] [3]
Molecular Weight 179.17 g/mol [2] [3]
Melting Point 220-222 °C [3]
Experimental LogP 0.905 [2]
Predicted pKa 6.57 ± 0.18 [3]
Solubility Slightly soluble in DMSO and Methanol [3]

Synthesis and Purification Protocol

While a direct guide for purification solvent selection was not found, one search result details a synthetic method that includes a recrystallization step, which is highly relevant [4]. The following workflow outlines the key stages from synthesis to purification of this compound.

Start Start: Synthesis Reaction A Reaction Work-up Start->A B Collect Crude Product A->B C Wash with Hot Water B->C D Dry Crude Product C->D E Recrystallize from Ethanol D->E F Collect Pure Crystals E->F End End: Dry Pure Product F->End

Here is the detailed methodology corresponding to the key recrystallization step (E) in the workflow:

  • Procedure: The crude product was dissolved in 20 mL of ethanol and heated to reflux temperature until it dissolved completely. Subsequently, recrystallization was carried out in an ice bath, and the precipitated crystals were filtered and dried at 80 °C for 5 hours. The final product was obtained as a white solid in 92.2% yield [4].

FAQs on Purification of this compound

Here are answers to some anticipated frequently asked questions, based on the information gathered.

  • What solvent is recommended for the recrystallization of this compound? Based on a patented synthetic method, ethanol has been successfully used as a recrystallization solvent to obtain a pure white solid with a high yield (92.2%) [4].

  • What are the solubility properties of this compound? Available commercial data indicates that this compound is slightly soluble in DMSO and Methanol [3]. This information is valuable for considering alternative solvents for dissolution before analysis or further reactions.

  • Is there an HPLC method for analyzing this compound? Yes, a reverse-phase (RP) HPLC method has been reported. The separation uses a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatible applications) [2].

Key Considerations for Your Content

  • Solvent Screening: While ethanol is a proven solvent, your technical guides should advise researchers that optimal recrystallization conditions can vary. It is good laboratory practice to screen a small range of common solvents (like ethanol, methanol, ethyl acetate, or their water mixtures) on a micro-scale to determine the best crystal yield and purity.
  • HPLC for Purity Check: The available HPLC method [2] is a crucial tool for troubleshooting. Your content should emphasize using it to assess the success of the purification by comparing chromatograms of the material before and after recrystallization.

References

optimizing reaction time temperature 5-Acetylsalicylamide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol & Reaction Conditions

The table below summarizes the optimized reaction conditions for the synthesis of 5-Acetylsalicylamide from salicylamide via a Friedel-Crafts acylation, using a NaCl-AlCl₃ low-melting-point molten salt system [1] [2].

Parameter Specification
Chemical Reaction Friedel-Crafts Acylation of salicylamide with acetyl chloride [1] [2]
Catalyst System NaCl-AlCl₃ low-melting-point molten salt [1] [2]
Reaction Temperature 140 °C [1] [2]
Reaction Time 0.5 hours (30 minutes) [1] [2]
Molar Ratio Salicylamide : Acetyl Chloride : AlCl₃ : NaCl = 0.036 mol : 0.0432 mol : 0.0648 mol : 0.0648 mol [2]
Reported Yield 92.2% [2]

Detailed Experimental Procedure [1] [2]:

  • Preparation of Molten Salt: Assemble a 100 mL three-neck flask with a mechanical stirrer, condenser, thermometer, and dropping funnel. Add anhydrous aluminum chloride (approx. 8.64 g) and sodium chloride (approx. 3.79 g). Heat to 140 °C with stirring until a stable, clear melt is obtained (approx. 25 minutes).
  • Addition of Reagents: Add salicylamide (approx. 5.00 g) to the molten salt with continuous stirring. Then, slowly add acetyl chloride (approx. 3.39 g) dropwise over about 10 minutes.
  • Reaction: Maintain the mixture at 140 °C with stirring for 30 minutes.
  • Quenching & Isolation: After the reaction, slowly quench the mixture by adding 60 mL of an acidic ice-water solution (prepared with 1 mL concentrated HCl and 59 mL ice water) over about 5 minutes. A light yellow solid will form. Continue stirring at room temperature for 30 minutes.
  • Filtration & Washing: Filter the suspension to collect the solid. Wash the filter cake three times with 5 mL of hot water (80°C).
  • Purification: Dry the crude product at 80°C for 5 hours. Then, dissolve it in 20 mL of ethanol and heat to reflux. Recrystallize by cooling the solution in an ice bath. Filter the resulting crystals and dry them at 80°C for 5 hours to obtain the final product as a white solid.

Troubleshooting Common Synthesis Issues

Here are solutions to common problems that may arise during synthesis, based on general principles of optimizing reaction conditions [3] [4].

Problem Possible Cause Recommended Solution
Low Product Yield Suboptimal temperature; Catalyst deactivation/inefficiency; Incorrect reagent ratios [3]. Verify heater/thermometer calibration; Ensure catalyst (anhydrous AlCl₃) is fresh/stored properly; Precisely control reagent addition per protocol [3] [1].
Formation of By-products Overheating; Excessive reaction time; Improper quenching [3]. Strictly adhere to 140°C and 30 min reaction time; Ensure rapid, efficient quenching with acidic ice-water [1].
Reaction Not Initiating Inadequate activation of catalyst system; Moisture contamination [3]. Confirm NaCl-AlCl₃ mixture is fully molten before adding substrates; Use rigorously dried glassware and reagents [1].

Advanced Optimization & Monitoring Techniques

For further process refinement, consider these advanced methodologies:

  • Real-Time Reaction Monitoring: Technologies like benchtop NMR spectroscopy allow for in-line monitoring of reactions. This provides real-time data on reactant consumption and product formation, enabling precise determination of reaction endpoints and kinetics without the need for manual sampling [5].
  • Systematic Parameter Optimization: Use Design of Experiments (DoE) to efficiently explore the interaction of multiple parameters (e.g., temperature, time, catalyst concentration) rather than testing one variable at a time. This statistical approach helps in building a robust model for the optimal reaction space [3].
  • AI-Driven Synthesis Planning: Artificial intelligence and machine learning models can analyze vast chemical datasets to predict optimal reaction conditions and suggest novel, efficient synthetic pathways, thereby reducing reliance on traditional trial-and-error [6].

The following workflow outlines the optimization process integrating these advanced techniques:

Start Start Optimization Setup Establish Baseline Using Protocol Start->Setup Monitor Real-Time Monitoring (e.g., Benchtop NMR) Setup->Monitor Analyze Analyze Kinetic Data Monitor->Analyze DoE Systematic Parameter Screening (DoE) Analyze->DoE AI AI-Powered Prediction of Optimal Conditions DoE->AI Final Implement Optimized Process AI->Final

References

handling acetyl chloride moisture sensitive reactions

Author: Smolecule Technical Support Team. Date: February 2026

Acetyl Chloride: Key Properties & Hazards

Acetyl chloride is a highly reactive acetylating agent that is extremely moisture-sensitive, reacting violently with water. Understanding its properties is the first step to safe handling.

Table 1: Physical and Chemical Properties [1] [2] [3]

Property Value / Description
Molecular Formula C2H3ClO / CH3COCl [2] [3]
Appearance Colorless, fuming liquid [1] [2]
Odor Pungent, sharp [1] [4]
Boiling Point 52 °C (126 °F) [1] [2]
Density 1.104 g/mL at 25°C [2] [4]
Flash Point 4 °C (39 °F) - Highly Flammable [2] [5] [3]
Water Reactivity Reacts violently, decomposing into acetic acid and hydrogen chloride gas [1] [2] [5]

Table 2: Key Hazard Classifications [5] [3]

Hazard GHS Signal Word & Statements
Flammability Danger - H225: Highly flammable liquid and vapour [5] [3].
Corrosivity Danger - H314: Causes severe skin burns and eye damage [5] [3].
Health Effects H335: May cause respiratory irritation [5].

Frequently Asked Questions (FAQs)

Q1: Why does acetyl chloride produce white fumes in air, and what are they?

The "white fumes" are a visible sign of hydrolysis. Upon contact with atmospheric moisture, acetyl chloride reacts violently, generating a corrosive mist of hydrogen chloride (HCl) and acetic acid [2] [4]. This indicates a release of hazardous vapor.

Q2: What is the primary safety consideration when storing acetyl chloride?

The paramount consideration is excluding moisture. Keep containers tightly sealed in a cool, well-ventilated place, and store under an inert atmosphere if possible [1] [5] [3]. Its high flammability also requires keeping it away from heat and ignition sources [5].

Q3: What type of personal protective equipment (PPE) is required?
  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) [5].
  • Skin Protection: Wear butyl rubber gloves (minimum thickness 0.3 mm) and a complete chemical-resistant suit [5].
  • Respiratory Protection: In poorly ventilated areas, use a full-face respirator with appropriate cartridges or a supplied-air system [5].

Troubleshooting Common Experimental Issues

Problem: Unexpected Vigorous Reaction or Fuming
  • Cause: The most common cause is inadvertent exposure to moisture. Sources can include humid air, inadequately dried glassware, solvents with high water content, or reagents (like alcohols) that contain water [1] [2].
  • Solution:
    • Ensure Anhydrous Conditions: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line techniques [1].
    • Dry All Equipment: Heat glassware in an oven (e.g., >100°C) and allow it to cool in a desiccator or under an inert gas purge.
    • Use Dry Solvents: Employ solvents of anhydrous grade, and further dry them using appropriate molecular sieves or distillation techniques.
Problem: Low Yield of Acetylated Product (Ester or Amide)
  • Cause 1: Hydrolysis of acetyl chloride. If moisture is present, acetyl chloride will be consumed by water instead of your target reagent (alcohol or amine) [2].
  • Solution 1: Strictly follow the moisture-control protocols above. Consider adding a drying tube filled with calcium chloride to the reaction apparatus to exclude atmospheric moisture.
  • Cause 2: Scavenging of the HCl by-product. The hydrogen chloride gas produced can protonate amines, inhibiting the reaction.
  • Solution 2: Use an appropriate base as an acid scavenger. Add a tertiary amine (e.g., triethylamine or pyridine) to your reaction mixture to neutralize the HCl and drive the reaction forward [2].
Problem: Discoloration or Decomposition of Reaction Mixture
  • Cause: Acetyl chloride is incompatible with many common materials, including strong oxidizing agents, strong bases, and metals like common steel [5] [4].
  • Solution: Ensure all equipment and reagents are compatible. Use glass and PTFE (Teflon) for all components that contact acetyl chloride. Avoid using metal spatulas or stir bars that are not corrosion-resistant.

Safety Protocols & Emergency Procedures

  • Spill Response:

    • Do NOT use water or a water jet [5].
    • Contain the spill with non-combustible absorbent materials like sand, dry earth, or vermiculite [5].
    • Collect the absorbed material into a suitable container for disposal according to local regulations [5].
  • Fire Fighting:

    • Suitable Extinguishing Media: Dry powder, dry sand, or alcohol-resistant foam [5] [3].
    • Special Hazard: Fire will produce toxic and corrosive gases, including hydrogen chloride and carbon oxides [5]. Wear self-contained breathing apparatus (SCBA).
  • First Aid:

    • Inhalation: Immediately move the person to fresh air [5].
    • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the skin thoroughly with plenty of water [5].
    • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention [5].

Acetyl Chloride Hydrolysis & Handling Pathway

The diagram below visualizes the critical reaction with water and the core principles for safe handling.

G A Acetyl Chloride (CH₃COCl) C Violent Hydrolysis Reaction A->C B Water (H₂O) (Moisture) B->C D Hydrogen Chloride Gas (HCl) - CORROSIVE C->D E Acetic Acid (CH₃COOH) C->E F Safe Handling Core Principles G Use Inert Atmosphere (N₂, Ar) F->G H Ensure Equipment & Solvents are Dry F->H I Wear Appropriate PPE F->I

References

5-Acetylsalicylamide purity improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Primary Purification Method

The synthesis of 5-Acetylsalicylamide is typically achieved through a Friedel-Crafts acylation of salicylamide, using acetyl chloride and a catalyst system of anhydrous aluminum chloride and sodium chloride (NaCl-AlCl3) [1] [2]. The purity of the final product is heavily dependent on the subsequent purification steps.

The following workflow outlines the key stages from the initial reaction to the final purified product, with recrystallization being the critical step for purity improvement.

start Reaction Mixture (Friedel-Crafts Acylation) step1 Reaction Quench & Crude Product Isolation start->step1 step2 Hot Filtration (Remove Insoluble Impurities) step1->step2 step3 Dissolve Crude Product in Hot Ethanol step2->step3 step4 Cool Solution Slowly to Room Temperature step3->step4 step5 Ice Bath Cooling (Maximize Crystal Yield) step4->step5 step6 Vacuum Filtration (Isolate Crystals) step5->step6 step7 Rinse with Cold Solvent step6->step7 step8 Dry Crystals step7->step8 end Purified This compound step8->end

Workflow for the Purification of this compound

The most cited method for purity improvement is recrystallization from ethanol [1] [2]. Here is the detailed protocol:

  • Dissolution: Dissolve the crude product in a minimal volume of ethanol (e.g., 20 mL of ethanol for the crude product from a 5g salicylamide reaction) and heat to reflux with stirring until it is completely dissolved [2].
  • Hot Filtration (Optional but Recommended): If any insoluble particles remain, perform a hot filtration through a fluted filter paper while the solution is still hot to remove insoluble impurities [3].
  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Then, place it in an ice bath for 30 minutes to 1 hour to complete the crystallization and maximize yield [3] [2].
  • Isolation and Washing: Isolate the crystals by vacuum filtration using a Büchner or Hirsch funnel. Rinse the crystals with a small amount of fresh, cold ethanol to remove surface impurities [3].
  • Drying: Dry the crystals in the filter funnel by drawing air through them, or by air-drying uncovered for several hours. For complete dryness, use a vacuum oven or desiccator [3]. This process yields white solid this compound with a melting point of 220-222 °C and purity ≥98.1% [4] [2].

Troubleshooting Guide and FAQs

Here are some common issues and solutions presented in a question-and-answer format.

Low Product Yield
  • Q: My final yield after recrystallization is low. What could be the cause?
    • A: Low yield can result from several factors in the recrystallization step:
      • Excessive Solvent: Using too much solvent during dissolution prevents the solution from becoming sufficiently supersaturated upon cooling. Always use the minimum volume of hot solvent required to dissolve the crude product [3].
      • Rapid Cooling: Cooling the solution too quickly leads to the formation of very small crystals, which can sometimes lead to oiling out or make them more difficult to isolate by filtration. Slow, undisturbed cooling promotes the growth of larger, purer crystals [3].
      • Incomplete Crystallization: Ensure the solution is left in the ice bath for a sufficient time (30-60 minutes) to allow crystallization to complete [3].
Poor Purity or Crystal Formation Issues
  • Q: The crystals are not forming, or the product is oily. How can I fix this?

    • A: This is a common problem that can often be resolved by:
      • Seeding: Introduce a tiny seed crystal of pure this compound to the cooled solution to induce nucleation [3].
      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solution interface. The microscopic glass particles can act as nucleation sites [3].
      • Solvent Evaporation: If no crystals form, too much solvent is likely the cause. Reheat the solution and allow some solvent to boil off to concentrate the solution, then cool again [3].
      • Solvent Pair: If ethanol alone does not work, consider a solvent pair. Dissolve the crude product in a minimal amount of a very soluble solvent (e.g., methanol or acetone), then slowly add a miscible anti-solvent (e.g., water) until the solution becomes cloudy, indicating the onset of crystallization [3].
  • Q: How can I remove colored impurities from my product?

    • A: Colored impurities can often be removed by a hot filtration step after the crude product is dissolved in hot ethanol but before cooling is initiated [3]. Activated carbon can also be used; add a small amount to the hot solution, stir briefly, and then perform a hot filtration to remove the carbon along with the adsorbed impurities.

Key Data for Purity Assessment

For your reference, the table below summarizes key physical properties of pure this compound that can be used to assess purity.

Property Specification for Pure Compound Citation
Melting Point 220 - 222 °C [4] [2]
Molecular Formula C(_9)H(_9)NO(_3) [2]
Molecular Weight 179.17 g/mol [2]
Appearance White to off-white solid [2]

References

replacing nitrobenzene solvent safer alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nitrobenzene Hazards

Nitrobenzene is a hazardous material requiring careful handling. Key health risks from exposure include [1]:

  • Methaemoglobinaemia: The primary health risk, where nitrobenzene metabolites oxidize hemoglobin, making it unable to carry oxygen. Symptoms range from cyanosis and dizziness at low levels to coma, convulsions, and death at high concentrations.
  • Carcinogenicity: Classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) [1].
  • Reproductive Toxicity: Identified as a reproductive toxicant in male animals [1].
  • Exposure Routes: Readily absorbed through inhalation, ingestion, and skin contact. Dermal exposure is a significant risk, with studies showing absorption rates of up to 40% when evaporation is prevented [1].

A Framework for Solvent Replacement

Finding a safer alternative requires a systematic, case-by-case approach. The following workflow outlines the key decision points in the solvent substitution process.

cluster_1 Define Parameters (Step 1) cluster_2 Evaluation Criteria (Step 3) start Start: Identify Need to Replace Nitrobenzene step1 Define Solvent Role & Key Parameters start->step1 step2 Screen Potential Alternative Solvents step1->step2 a1 • Reaction Medium • Extraction • Recrystallization a2 • Polarity • Boiling Point • Miscibility a3 • Reactant/Product Stability • Catalyst Compatibility step3 Evaluate Greenness & Safety Profile step2->step3 step4 Bench-Scale Testing & Validation step3->step4 b1 Environmental, Health, & Safety (EHS) Assessment b2 Waste Disposal Requirements b3 Life-Cycle Assessment (LCA) step5 Implement & Document New Solvent step4->step5

Guiding Principles for Substitution

  • Apply Green Chemistry Principles: The core objective is to reduce environmental impact and improve operator safety without compromising analytical or reaction performance [2].
  • Use Solvent Selection Guides (SSGs): Several guides rank solvents based on Environmental, Health, and Safety (EHS) criteria and Life-Cycle Assessment (LCA). These are excellent starting points for identifying potentially greener options [2].
  • Learn from Success Stories: The successful replacement of Dichloromethane (DCM) with ethyl acetate and Methyl tert-butyl ether (MTBE) in teaching labs demonstrates that solvent substitution is feasible, though it may require optimization of other parameters like reaction time [3].

Safer Solvent Candidates & Comparison

The table below lists solvents generally considered greener than nitrobenzene. Thorough validation for your specific application is essential.

Solvent Key Properties & Potential Use Cases Greenness & Safety Advantages
Ethanol [2] Polar, versatile; potential for RP-HPLC, extractions, recrystallization. Lower toxicity, biodegradable, lower disposal cost, widely available.
Ethyl Acetate [3] Medium polarity; successfully replaced DCM for extraction in teaching labs. Less toxic, good environmental profile.
MTBE [3] Low water solubility; effective for specific extractions (e.g., wintergreen oil). Less toxic than many chlorinated solvents.
Others (e.g., Acetone, n-Propanol, Ionic Liquids) [2] Varying polarities; useful in different contexts like chromatography or as reaction media. Generally better EHS profiles than nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is simply finding a "drop-in" replacement for nitrobenzene so difficult? The properties of a solvent (polarity, boiling point, miscibility) are deeply integrated into the experimental workflow. Changing the solvent can affect reaction rates, extraction efficiency, purification, and analytical detection. A substitute that works for one reaction may not work for another, necessitating re-optimization of the entire protocol [4] [3].

Q2: Nitrobenzene has a high boiling point. What if I need a high-temperature reaction medium? This is a common challenge. While nitrobenzene boils at 210.9°C, making it useful for high-temperature reactions [4], safer high-boiling-point alternatives must be evaluated case-by-case. You would need to screen other thermally stable solvents that are inert under your specific reaction conditions, prioritizing those with better safety profiles from solvent selection guides.

Q3: Where can I find structured tools to help with solvent selection? Consult Solvent Selection Guides (SSGs) developed by pharmaceutical industry companies and research institutions [2]. These guides provide rankings based on environmental, health, and safety metrics. The NEMI label and Analytical Eco-Scale are also useful tools for quantitatively assessing the greenness of an analytical method [2].

References

ionic liquid catalyst recycling 5-Acetylsalicylamide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is a typical ionic liquid catalyst used for in this synthesis? Lewis acidic ionic liquids, such as those based on imidazolium cations (e.g., BMIMCl) combined with metal chlorides (e.g., SnCl₂, ZnCl₂, AlCl₃), are commonly employed as dual catalysts and solvents for the Friedel-Crafts acylation of salicylamide to 5-Acetylsalicylamide [1] [2] [3].

  • My catalyst activity is dropping. What could be the cause? Catalyst deactivation is a common challenge. Primary causes include:

    • Hydrolysis and Leaching: The ionic liquid, particularly if it contains water-sensitive Lewis acids, can hydrolyze upon exposure to moisture. This can lead to the leaching of metal species from the ionic liquid framework, permanently reducing catalytic sites [4].
    • Product/Side-Product Adsorption: Organic compounds or polymeric byproducts can adsorb onto the catalyst's active sites, blocking access for reactants [4].
    • Thermal Degradation: Prolonged exposure to high reaction temperatures can decompose the ionic liquid, destroying its catalytic structure [4].
  • How can I recover and reuse my ionic liquid catalyst? A common laboratory-scale method involves liquid-liquid separation followed by washing:

    • After the reaction is complete and cooled, the reaction mixture is diluted with a minimal amount of a volatile organic solvent (e.g., diethyl ether, ethyl acetate).
    • The ionic liquid catalyst, being denser and immiscible, will form a separate layer.
    • The upper organic layer containing the product is decanted.
    • The remaining ionic liquid layer is washed repeatedly with the solvent to remove any residual product or reactants.
    • The washed ionic liquid is then placed under vacuum at moderate temperatures to remove any traces of volatile solvents and water before being reused [3].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Product Yield Catalyst deactivation, incorrect stoichiometry, suboptimal temperature Confirm catalyst integrity (e.g., by NMR), verify reagent purity and molar ratios, ensure reaction temperature is within optimal range [1] [3].
Poor Catalyst Recovery Formation of emulsions, excessive dilution Try different solvents for extraction; use minimal solvent volume; allow more time for phase separation [3].
Decreasing Activity Over Cycles Leaching of active metal species, hydrolysis, fouling Avoid moisture; use anhydrous solvents; analyze spent catalyst (e.g., ICP-MS for metal content) to diagnose leaching [4].
Formation of Impurities Over-acylation, oxidation, or hydrolysis of product Monitor reaction time to prevent over-reaction; use inert atmosphere (e.g., N₂ or Ar) to prevent oxidation; ensure equipment is moisture-free [3].

Comparative Performance of Ionic Liquid Catalysts

The table below summarizes data from research on different ionic liquid systems, which can help in selecting and benchmarking catalysts.

Ionic Liquid Catalyst Key Application Performance & Recycling Notes
ChCl:SnCl₂ (1:2) [4] Synthesis of Polybutylene Succinate (PBS) Achieved high molecular weight polymer; hydrolytic stability allows performance at lower temperatures (200°C).
ZnO-NPs/NBu₄Cl [5] Depolymerization of Polycarbonate A bifunctional system; ZnO nanoparticles recovered by centrifugation/filtration and reused 5 times without significant activity loss.
[BMIM]Cl–nAlCl₃ [3] Friedel-Crafts Acylation (General) Common Lewis acid system; recovery via separation from organic phase and washing.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures [1] [3].

Materials:

  • Salicylamide
  • Acetyl chloride
  • Lewis Acidic Ionic Liquid (e.g., [BMIM]Cl-AlCl₃)
  • Ethyl acetate or Diethyl ether
  • Saturated NaCl solution (brine)

Procedure:

  • Reaction: In a round-bottom flask equipped with a drying tube, charge salicylamide and the ionic liquid catalyst. Under an inert atmosphere and with stirring, slowly add acetyl chloride. Heat the mixture to the recommended temperature (e.g., 80-100°C) and monitor the reaction by TLC or HPLC until completion.
  • Work-up: Allow the mixture to cool to room temperature. Add a portion of ethyl acetate and deionized water to dissolve the solid crude product and facilitate phase separation.
  • Separation: Transfer the mixture to a separatory funnel. The upper organic layer will contain the product, while the lower layer is the ionic liquid catalyst.
  • Catalyst Recovery: Carefully separate the two layers. Retain the ionic liquid phase and wash it with small volumes of ethyl acetate to recover any residual product. The combined organic phases are then washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to obtain the crude this compound.
  • Purification: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture [3].
  • Catalyst Reuse: The recovered ionic liquid is placed under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any traces of water and volatile organics before being used in the next cycle.

Catalyst Recycling Workflow

The following diagram illustrates the core process for recovering and reusing the ionic liquid catalyst after the synthesis reaction.

Start Reaction Mixture (Cooled) Step1 Dilution & Phase Separation Start->Step1 Step2 Separate Organic Phase Step1->Step2 Step3 Wash Ionic Liquid Phase Step2->Step3 Ionic Liquid Layer Product Product Isolation & Purification Step2->Product Step4 Dry Under Vacuum Step3->Step4 Reuse Reuse Catalyst Step4->Reuse

References

5-Acetylsalicylamide vs salicylamide biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The table below summarizes the key chemical and application differences between Salicylamide and 5-Acetylsalicylamide:

Property Salicylamide This compound
CAS Number 65-45-2 [1] [2] 40187-51-7 [3] [4] [5]
Molecular Formula C₇H₇NO₂ [1] [2] C₉H₉NO₃ [3] [5]
Molecular Weight 137.14 g/mol [1] [2] 179.17 g/mol [4] [5]
Melting Point 140-144 °C [2] 220-222 °C [3] [5]
Chemical Structure Salicylamide this compound
Primary Applications Analgesic, antipyretic agent [1] [6]; Inhibitor of UDP-glucuronosyltransferase [2] Chemical synthesis reagent [3] [4]

Documented Biological Activity and Experimental Insights

Salicylamide

Salicylamide is a well-established pharmaceutical compound with analgesic (pain-relieving) and antipyretic (fever-reducing) properties, and its medicinal uses are similar to those of aspirin [1] [7] [6]. It has been used in over-the-counter pain remedies, sometimes in combination with aspirin and caffeine [1] [6].

  • Mechanism of Action Insight: One specific mechanism identified is its role as an inhibitor of the enzyme microsomal UDP-glucuronosyltransferase [2]. This activity was leveraged in a study where salicylamide administration in pregnant rats led to a dose-dependent decrease in the uptake of radiosulfate in fetal and placental tissues, impairing the incorporation of sulfate into fetal skeletal glycosaminoglycans [2].
  • Toxicity Data: The acute toxicity of salicylamide has been studied in animal models. The reported oral LD₅₀ in rats is 980 mg/kg, with observed toxic effects including somnolence and respiratory depression [2].
This compound

In contrast, the search results do not describe this compound as a direct-acting drug. Its primary documented use is as a chemical reagent or synthetic intermediate in organic and medicinal chemistry research [3] [4].

  • Role in Synthesis: It is used in the preparation of other complex molecules. For example, it can be used in a two-step synthetic route to produce 5-acetyl-2(3H)-benzoxazolone, a compound with potential cytotoxic activities [3] [5]. It is also a reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas [4].
  • Limited Biological Data: One source lists an oral LD₅₀ in rats of 1700 mg/kg, with toxic effects including lacrimation, somnolence, and tremor [5]. This suggests lower acute toxicity compared to salicylamide, but the data point is isolated, and the compound's broader pharmacological profile remains uncharacterized in the available information.

Synthesis Protocol for this compound

The synthesis of this compound from salicylamide is a key experimental protocol, detailed in a patent and other chemical sources [3] [4] [8]. The following diagram outlines the core synthesis workflow:

G Start Start: Salicylamide Step1 Catalyst Preparation: Mix NaCl and AlCl₃, Heat to 140°C to form melt Start->Step1 Step2 Reaction Setup: Add salicylamide to melt with stirring Step1->Step2 Step3 Acylation: Slowly add acetyl chloride React at 140°C for 0.5h Step2->Step3 Step4 Quenching & Isolation: Pour into acidic ice-water Filter crude solid Step3->Step4 Step5 Purification: Wash with hot water Recrystallize from ethanol Step4->Step5 End Final Product: This compound (White solid, ~92% yield) Step5->End

This synthesis is a Friedel-Crafts acylation, where the NaCl-AlCl₃ mixture acts as a Lewis acidic molten salt catalyst to facilitate the addition of an acetyl group to the salicylamide molecule [8].

Research Recommendations

Due to the limited direct biological data for this compound, the following approaches may be helpful for further research:

  • Explore Derivative Compounds: Investigate the biological activity of molecules synthesized from this compound, such as the 5-acetyl-2(3H)-benzoxazolone derivatives studied for cytotoxic activities [5].
  • Specialized Database Search: Use scientific databases like SciFinder or Reaxys with the CAS number (40187-51-7) to find specialized journal articles that may contain bioactivity screening results not captured in general web searches.
  • Analyze Structural Activity Relationships (SAR): Consider the acetyl group's effect. Adding a bulky acetyl group to the salicylamide structure likely changes its physicochemical properties, which can significantly alter its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

References

comparison Friedel-Crafts methods 5-Acetylsalicylamide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Synthetic Methods for 5-Acetylsalicylamide

Method Catalyst System Solvent Temperature Reaction Time Yield Key Advantages/Disadvantages

| NaCl-AlCl3 Molten Salt [1] [2] | NaCl-AlCl3 (neat) | None (molten salt acts as solvent) | 140 °C | 0.5 hours | 92.2% [1] | Adv: High yield, no separate solvent. Disadv: High temperature, stoichiometric AlCl3 waste. | | Ionic Liquid ([BMIM]Cl-2AlCl3) [3] | [BMIM]Cl-2AlCl3 (neat) | None (ionic liquid acts as catalyst and solvent) | 30 °C | 3 hours | 81.3% [3] | Adv: Mild conditions, recyclable catalyst, replaces toxic solvents. Disadv: Catalyst preparation required, moisture-sensitive. | | Ionic Liquid ([BPy]Cl-2AlCl3) [3] | [BPy]Cl-2AlCl3 (neat) | None (ionic liquid acts as catalyst and solvent) | 30 °C | 3 hours | 89.2% [3] | Adv: Higher yield than [BMIM]Cl, mild conditions. Disadv: Catalyst preparation required. | | Catalytic FeCl3 in Propylene Carbonate [4] | FeCl3 (5 mol%) | Propylene Carbonate | 80 °C | 8 hours | >80% (for model substrate) [4] | Adv: Low catalyst loading, green solvent. Disadv: Yield for this compound not specified (method validated on other arenes). |

Detailed Experimental Protocols

Protocol 1: NaCl-AlCl3 Low-Melting-Point Molten Salt [1] [2]

This one-pot method uses a molten salt mixture as both catalyst and reaction medium.

  • Reaction Setup: A 100 mL three-neck flask is equipped with a mechanical stirrer, condenser, thermometer, and constant-pressure dropping funnel. The condenser is connected to an HCl gas absorption device. The flask is placed in a constant-temperature oil bath.
  • Catalyst Preparation: Anhydrous AlCl3 and NaCl are quickly weighed into the flask in a 1:1 molar ratio. The mixture is heated to 140°C with stirring until a clear, stable melt is formed.
  • Acylation Reaction: Salicylamide is added to the molten salt with stirring. Acetyl chloride is then added dropwise over about 10 minutes. The reaction is maintained at 140°C for 30 minutes.
  • Work-up and Isolation: After reaction, the mixture is slowly quenched with ice-cold acidic water. The resulting suspension is stirred at room temperature for 30 minutes. The light-yellow solid is collected by filtration, washed with hot water, and dried.
  • Purification: The crude product is dissolved in ethanol by heating to reflux. Pure this compound is obtained as white crystals after recrystallization in an ice bath, filtration, and drying.
Protocol 2: Ionic Liquid [BMIM]Cl-2AlCl3 [3]

This method uses a Lewis acidic ionic liquid as a dual catalyst and solvent.

  • Ionic Liquid Preparation: The ionic liquid [BMIM]Cl is first synthesized from N-methylimidazole and chlorobutane. The Lewis acid catalyst is then prepared by slowly mixing anhydrous AlCl3 with [BMIM]Cl under a nitrogen atmosphere in a molar ratio of 2:1 ([BMIM]Cl-2AlCl3).
  • Acylation Reaction: Salicylamide and acetyl chloride are added to the ionic liquid. The reaction is stirred at 30°C for 3 hours.
  • Work-up and Isolation: After the reaction, the mixture is washed with an HCl solution. The product is extracted using ethyl acetate. The organic layers are combined, and the solvent is evaporated under reduced pressure to yield the crude product.
  • Catalyst Recycling: The ionic liquid layer can be recovered and reused after drying under vacuum.

Method Selection Insights

  • For Maximum Yield: The NaCl-AlCl3 molten salt method provides the highest reported yield and is a robust, one-pot system [1] [2].
  • For Green Chemistry & Mild Conditions: The Ionic Liquid methods are superior. They proceed efficiently at room temperature, reduce waste by acting as both solvent and catalyst, and can be recycled [3].
  • For Modern Catalytic Approaches: The Catalytic FeCl3 approach represents a direction in green chemistry, minimizing metal waste. While its performance on salicylamide specifically is less documented, it is a promising strategy for process development [4].

The following diagram illustrates the general workflow for the synthesis, which is common to the protocols above.

G Start Reaction Setup (Acyl Chloride + Salicylamide) Cat1 Catalyst System Addition Start->Cat1 In specified solvent or neat Rxn Friedel-Crafts Acylation Cat1->Rxn Apply specific T & t Workup Quenching & Isolation Rxn->Workup Purif Purification (Recrystallization) Workup->Purif End Pure This compound Purif->End

References

traditional vs ionic liquid synthesis 5-Acetylsalicylamide

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Synthesis Methods

The table below summarizes the key parameters for the two primary synthesis methods, allowing for a direct, objective comparison.

Feature Traditional Synthesis (NaCl-AlCl₃ Molten Salt) Ionic Liquid Synthesis
Catalyst System NaCl-AlCl₃ low-melting-point mixed molten salt [1] Lewis acidic ionic liquid (e.g., [BMIM]Cl–nMClₓ) [2] [3]
Reaction Temperature 140 °C [1] Information not specified in search results
Reaction Time 0.5 hours [1] Information not specified in search results
Reported Yield 92.2% [1] Information not specified in search results
Catalyst & Solvent Role Catalyst only; requires separate solvent for reaction work-up [1] Dual function as both catalyst and solvent [2]
Catalyst Recycling Not mentioned; likely not reusable [1] Yes; the ionic liquid catalyst can be recycled and reused [2] [3]
AlCl₃ Equivalents Used in significant quantity as part of the molten salt [1] Reduced requirement (3 equivalents vs. 8 in an alternative route) [3]
Key Advantages High yield; well-established procedure [1] Recyclable catalyst; reduced waste; potential for greener profile [2] [3]

Detailed Experimental Protocols

For researchers seeking to replicate these methods, here are the detailed experimental workflows.

Traditional Synthesis via NaCl-AlCl₃ Molten Salt [1]

This method involves creating a molten salt system to catalyze the Friedel-Crafts acylation.

  • Preparation of Molten Salt Catalyst: In a 100 mL three-neck flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, quickly weigh anhydrous aluminum chloride (0.0648 mol, ~8.64 g) and sodium chloride (0.0648 mol, ~3.79 g). Heat the mixture to 140°C with stirring until a stable, clear melt is obtained (approximately 25 minutes).
  • Reaction Setup: Add salicylamide (0.036 mol, ~5.00 g) to the molten salt at 140°C with continuous stirring.
  • Acylation: Slowly add acetyl chloride (0.0432 mol, ~3.39 g) dropwise to the reaction mixture over about 10 minutes. Maintain the temperature at 140°C and continue stirring for 30 minutes to complete the reaction.
  • Work-up and Quenching: After the reaction, slowly add 60 mL of an acidic ice-water solution (1 mL concentrated HCl in 59 mL ice-water) over about 5 minutes. A yellowish solid will precipitate. Continue stirring at room temperature for 30 minutes.
  • Isolation and Purification:
    • Filter the suspension to collect the light-yellow crude product.
    • Wash the solid three times with 5 mL of hot water (80°C).
    • Dry the solid at 80°C for 5 hours.
    • Recrystallize the crude product from 20 mL of ethanol (dissolve by heating to reflux, then cool in an ice bath).
    • Filter the recrystallized product and dry it at 80°C for 5 hours to obtain 5-acetylsalicylamide as a white solid.
Ionic Liquid Synthesis [2] [3]

This method uses ionic liquids that act as both the reaction medium and the catalyst.

  • Reaction Setup: The acylation of salicylamide with acetyl chloride is performed in a Lewis acidic ionic liquid. While the specific protocol for this compound is not detailed, the general approach involves using ionic liquids like those based on [BMIM], [Et3NH], or [BPy] cations with metal chloride anions (e.g., AlnCl−3n+1).
  • Key Advantages: The cited research highlights that this method provides a high-yielding and regioselective route to this compound. A significant advantage is that the ionic liquid catalyst can be recycled and reused. Furthermore, this method has been reported to require fewer equivalents of AlCl₃ (3 equiv) compared to other traditional multi-step syntheses (8 equiv), contributing to a reduction in waste [3].

Applications in Pharmaceutical Synthesis

This compound is not merely a final product but a valuable synthetic intermediate. Its primary application, as illustrated below, is in the synthesis of 5-acetyl-2(3H)-benzoxazolone, a key scaffold for developing compounds with cytotoxic activity [4] [3].

G Salicylamide Salicylamide ASA This compound (ASA) Salicylamide->ASA AcetylChloride AcetylChloride AcetylChloride->ASA IonicLiquid Ionic Liquid (Catalyst & Solvent) IonicLiquid->ASA Friedel-Crafts Acylation Benzoxazolone 5-Acetyl-2(3H)-Benzoxazolone ASA->Benzoxazolone Hofmann Rearrangement Chalcones Chalcone Derivatives (Cytotoxic Agents) Benzoxazolone->Chalcones Claisen-Schmidt Condensation

Conclusion and Comparative Outlook

  • The traditional molten salt method is a robust and high-yielding process, making it a reliable choice for efficient production [1].
  • The ionic liquid method represents a more modern and sustainable approach, offering significant advantages through catalyst recycling, reduced reagent use, and the integration of the solvent and catalyst functions, which aligns with the principles of green chemistry [2] [3].

The choice between them depends on the specific goals of the research or production, weighing the need for a simple, high-yield protocol against the benefits of a potentially greener and more reusable catalytic system.

References

melting point comparison 5-Acetylsalicylamide batch quality

Author: Smolecule Technical Support Team. Date: February 2026

Documented Melting Point of 5-Acetylsalicylamide

The melting point of this compound from two commercial sources is consistently reported as 220-222 °C [1] [2]. This value represents a standard specification for the compound rather than experimental results from different batches.

Chemical Name CAS Number Documented Melting Point Source
This compound 40187-51-7 220-222 °C [1] Sigma-Aldrich
This compound 40187-51-7 220-222 °C [2] Thermo Scientific (via Fisher Scientific)

Detailed Synthetic Method and Protocol

The patent (CN104557604A) provides a detailed synthetic method for this compound via a Friedel-Crafts acylation reaction [3]. The following workflow outlines the key stages of the synthesis.

SynthesisWorkflow Synthesis of this compound Start Start Reaction Setup Melt Prepare Melt Salicylamide + NaCl Start->Melt Catalyst Add Catalyst Anhydrous AlCl3 Melt->Catalyst Acetylation Acetylation Add Acetyl Chloride Catalyst->Acetylation Quench Quench Reaction Ice Water + HCl Acetylation->Quench Extract Extraction & Purification Solid crude product Quench->Extract Recrystallize Recrystallization Ethanol or Ethyl Acetate Extract->Recrystallize End Pure Product This compound Recrystallize->End

Step-by-Step Experimental Procedure [3]:

  • Preparation of Reactant Melt: Intimately mix salicylamide with sodium chloride (NaCl) in a weight ratio of 1:1 to 1:3. Heat the mixture to 120-130 °C with stirring until a uniform liquid melt is formed.
  • Catalyst Addition: To the molten suspension, add anhydrous aluminum chloride (AlCl₃). The molar ratio of salicylamide to AlCl₃ should be 1:1 to 1:1.2.
  • Acetylation Reaction: Maintain the temperature at 120-130 °C and add acetyl chloride dropwise. The molar ratio of salicylamide to acetyl chloride is 1:1 to 1:1.5. Stir the reaction mixture for 2-4 hours under thermal insulation.
  • Reaction Quenching: After the reaction is complete, cool the mixture and carefully pour it into a mixture of ice water and concentrated hydrochloric acid.
  • Isolation of Crude Product: The solid crude product is collected via filtration, then washed with water until the filtrate is neutral, and dried.
  • Purification: The crude product is recrystallized from a suitable solvent like ethanol, methanol, or ethyl acetate to obtain the pure this compound.

A Framework for Batch Quality Assessment

To conduct a melting point comparison for batch quality control, you can use the documented value as a reference and follow a systematic assessment process.

QualityAssessment Batch Quality Assessment Workflow MP_Test Melting Point Analysis Compare Does measured mp match reference (220-222 °C)? MP_Test->Compare Impurities High level of impurities suspected Compare->Impurities No Pass Batch Quality Confirmed Compare->Pass Yes Purity_Check Perform additional purity analysis (e.g., HPLC) Impurities->Purity_Check Fail Investigate Synthesis Parameters Purity_Check->Fail

Key Parameters to Investigate for Batch Variability (based on the synthesis protocol) [3]:

  • Reactant Purity: Quality of starting salicylamide.
  • Reaction Conditions: Strict control over temperature, time, and molar ratios.
  • Catalyst Activity: Anhydrous conditions are crucial for AlCl₃ efficacy.
  • Purification Efficiency: The effectiveness of the washing and recrystallization steps.

References

biological activity acetylated vs non-acetylated salicylamide derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Activity and Mechanism Comparison

The table below summarizes the core differences in biological activity and mechanism between non-acetylated and acetylated salicylamide derivatives.

Feature Non-Acetylated Salicylamides Acetylated Salicylates (e.g., Aspirin)
Primary Known Activities Broad-spectrum antiviral, antimicrobial [1] [2] Anti-inflammatory, analgesic, antipyretic [3]
Representative Compounds Niclosamide, Nitazoxanide, Salicylanilide derivatives [1] [2] Acetylsalicylic Acid (Aspirin), Acetylated salicylates [3]

| Exemplary Mechanisms | - Uncouples mitochondrial phosphorylation (Niclosamide) [1]

  • Inhibits viral replication (Nitazoxanide) [1]
  • Disrupts bacterial cell membranes (Salicylanilides) [2] | Irreversibly acetylates and inhibits COX-1 & COX-2 enzymes [3] | | Key Therapeutic Applications | - Tapeworm infection (Niclosamide) [1]
  • Diarrhea from Cryptosporidium (Nitazoxanide) [1]
  • Investigational broad-spectrum antiviral [1] [4] | Pain, inflammation, fever, cardiovascular protection [3] |

Experimental Data on Biological Activity

The table below provides a summary of experimental results for specific non-acetylated salicylamide derivatives.

Compound Activity Against Experimental Model / Measure Result / EC50/MIC
Niclosamide SARS-CoV-2 In vitro / EC50 0.28 µM [1]
SARS-CoV In vitro / EC50 < 0.1 µM [1]
MERS-CoV In vitro / Viral replication suppression ~1000-fold at 10 µM [1]
Nitazoxanide (and Tizoxanide) MERS-CoV, SARS-CoV-2 In vitro / EC50 ~3 µM [1]
Compound 3f [2] Staphylococcus aureus In vitro / MIC 60.03 µmol/L [2]
Mycobacterium marinum In vitro / MIC 60.40 µmol/L [2]
Mycobacterium kansasii In vitro / MIC 1.58 µmol/L [2]
Compound 3g [2] Clostridium perfringens In vitro / MIC 60.03 µmol/L [2]
Bacillus cereus In vitro / MIC 0.09 µmol/L [2]

Detailed Experimental Protocols

For the key activities mentioned, here are the methodologies derived from the search results.

Broad-Spectrum Antiviral Assay (Cell-Based) [1]

This protocol is typical for evaluating anti-coronavirus activity.

  • Virus & Cell Line: SARS-CoV-2, MERS-CoV, or SARS-CoV; often using Vero E6 cells (African green monkey kidney cells).
  • Procedure: Cells are infected with the virus and simultaneously treated with serial dilutions of the test compound (e.g., Niclosamide, Nitazoxanide). The compound remains throughout the incubation period.
  • Incubation: Typically 48-72 hours.
  • Endpoint Measurement: Viral replication is quantified 48 hours post-infection (p.i.) using assays like plaque formation or RT-PCR to measure viral RNA.
  • Data Analysis: The concentration that reduces viral replication by 50% (EC50) is calculated from dose-response curves.
In Vitro Antibacterial Activity Determination [2]

This standard broth microdilution method determines the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Includes standard and clinical isolates (e.g., Staphylococcus aureus, Mycobacterium kansasii).
  • Culture Preparation: Bacteria are cultured in appropriate liquid broth (e.g., Mueller-Hinton).
  • Compound Dilution: Test salicylanilide derivatives are dissolved in DMSO and serially diluted in the broth across a microtiter plate.
  • Inoculation & Incubation: Each well is inoculated with a standardized bacterial suspension and incubated at optimal temperatures (e.g., 37°C for 24 hours).
  • MIC Reading: The lowest concentration of the compound that completely prevents visible bacterial growth is recorded as the MIC.

Antiviral Mechanism of Salicylamide Derivatives

The diagram below illustrates the multi-targeted antiviral mechanisms of non-acetylated salicylamide derivatives like Niclosamide and Nitazoxanide, as identified in research.

G cluster_0 Reported Antiviral Mechanisms Salicylamide Salicylamide Niclosamide Niclosamide Salicylamide->Niclosamide Nitazoxanide Nitazoxanide Salicylamide->Nitazoxanide M1 Inhibit Viral Replication (e.g., block RdRp, SKP2) Niclosamide->M1 M2 Block Virus-Cell Fusion (inhibit syncytia formation) Niclosamide->M2 M3 Modulate Host Pathways (Wnt/β-catenin, STAT3, NF-κB) Niclosamide->M3 Nitazoxanide->M1

Multi-Targeted Antiviral Action of Salicylamides

Research Implications and Future Directions

The distinct profiles of these compound classes highlight different research and development paths.

  • Non-acetylated salicylamides are promising candidates for repurposing and developing broad-spectrum therapeutics, particularly for emerging viral infections and drug-resistant bacterial strains [1] [4] [2].
  • Acetylated salicylates have a well-established role, and modern research often focuses on optimizing their use in cardiovascular disease and inflammation, or mitigating side effects like gastrointestinal toxicity [3].

Future work on salicylamide derivatives involves creating new analogs with improved drug-like properties and elucidating their molecular targets with greater precision.

References

5-Acetylsalicylamide spectroscopic characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties

The table below summarizes the basic identifying information and properties of 5-Acetylsalicylamide (CAS No. 40187-51-7) [1] [2].

Property Value / Description
CAS Number 40187-51-7 [3] [1]
Molecular Formula C9H9NO3 [3] [1]
Molecular Weight 179.17 g/mol [3] [1]
Melting Point 220-222 °C (lit.) [1] [2]
Density 1.2822 (rough estimate) [1]
pKa 6.57 ± 0.18 (Predicted) [1]
Form White to Light Brown solid [1]
SMILES C(N)(=O)C1=CC(C(C)=O)=CC=C1O [3] [1]
InChI Key LWAQTCWTCCNHJR-UHFFFAOYSA-N [3] [1]

Spectroscopic Data

The available spectroscopic information is currently restricted to a reference to a 1H NMR spectrum and a mass spectrum [3].

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]+ at m/z 179, consistent with its molecular weight. Other major fragment ions are reported at m/z 147 (100% relative abundance), m/z 162 (38.2%), and m/z 148 (9.1%) [3].

Experimental Protocol for Synthesis

The following method describes the synthesis of this compound, which could serve as a reference for sample preparation prior to characterization [4].

  • Reaction Type: Friedel-Crafts Acylation [4] [2].
  • Reactants: Salicylamide and acetyl chloride [4].
  • Catalyst System: A low-melting-point molten salt mixture of anhydrous aluminum chloride (AlCl3) and sodium chloride (NaCl) [4].
  • Procedure [4]:
    • Prepare Catalyst: Melt AlCl3 (0.0648 mol) and NaCl (0.0648 mol) in a flask at 140°C with stirring.
    • Add Reagent: Add salicylamide (0.036 mol) to the molten salt mixture.
    • Acylation: Slowly add acetyl chloride (0.0432 mol) dropwise over about 10 minutes while maintaining the temperature at 140°C. Continue stirring for another 0.5 hours.
    • Work-up: After the reaction, slowly pour the mixture into an acidic ice-water solution (60 mL containing 1 mL concentrated HCl). A yellowish solid will form. Stir for 30 minutes at room temperature.
    • Isolation and Purification: Filter the suspension, wash the solid with hot water (80°C), and dry at 80°C to get the crude product. Recrystallize the crude product from ethanol to obtain this compound as a white solid.
  • Reported Yield: 92.2% [4].

This synthesis workflow can be visualized in the following diagram:

G Start Reaction Setup A Prepare NaCl-AlCl₃ Molten Salt at 140°C Start->A B Add Salicylamide A->B C Dropwise Addition of Acetyl Chloride B->C D Stir at 140°C for 0.5h (Friedel-Crafts Acylation) C->D E Quench with Acidic Ice-Water Mixture D->E F Filter, Wash, Dry (Crude Product) E->F G Recrystallize from Ethanol F->G End Pure This compound G->End

Pathways for Obtaining Full Characterization Data

The search results lack the detailed, multi-technique spectroscopic data required for a comprehensive comparison guide. The following workflow outlines the recommended steps to build a complete data set.

G Start Obtain Pure Compound (Synthesis or Commercial) A Confirm Structure & Purity (Elemental Analysis, HPLC, Mp) Start->A B Molecular Fingerprinting (IR & Raman Spectroscopy) A->B C Full Spectral Assignment (1H, 13C, 2D NMR) B->C D Mass Analysis (HRMS for Exact Mass) C->D E Compile Data & Publish D->E

  • Confirm Structure & Purity: The first step is to ensure you have a pure sample. The reported melting point (220-222 °C) [1] [2] can be used as a preliminary purity check. Techniques like analytical HPLC and elemental analysis would provide further confirmation.
  • Molecular Fingerprinting: Infrared (IR) Spectroscopy is crucial for identifying key functional groups, such as the amide carbonyl, the phenolic OH, and the acetyl group.
  • Full Spectral Assignment: While a 1H NMR spectrum is referenced [3], a complete characterization requires a 13C NMR spectrum and potentially 2D NMR experiments (like COSY, HSQC, HMBC) to fully assign all proton and carbon signals and confirm the molecular structure.
  • Mass Analysis: The cited low-resolution mass spectrum confirms the molecular ion [3]. For definitive confirmation, High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass and molecular formula.

References

5-Acetylsalicylamide anticancer activity comparison doxorubicin

Author: Smolecule Technical Support Team. Date: February 2026

Doxorubicin Profile and Comparison Model

The tables below summarize key information about Doxorubicin and provide an example from a recent study comparing a natural compound, Myricetin, with standard chemotherapeutics.

Table 1: Doxorubicin at a Glance

Aspect Details
Drug Class Anthracycline antibiotic, Topoisomerase II inhibitor [1].

| Primary Mechanisms | 1. DNA intercalation and topoisomerase II inhibition, causing DNA damage [1]. 2. Generation of reactive oxygen species (ROS), leading to cellular damage [1]. | | Commonly Used Formulations | Free doxorubicin (as a solution), Liposomal doxorubicin (e.g., Doxil, Myocet) [2] [3] [4]. | | Clinical Indications | Used for a wide range of cancers, including breast cancer, leukemias, lymphomas, ovarian cancer, and sarcomas [1] [5]. | | Common Clinical Dosage (Adult, Breast Cancer) | As a single agent: 60-75 mg/m² IV every 21 days [5]. In combination therapy: 40-75 mg/m² IV every 21-28 days [5]. | | Key Considerations | Cumulative dose-dependent cardiotoxicity; lifetime cumulative doses above 550 mg/m² are associated with a significantly increased risk of cardiomyopathy [5] [3]. |

Table 2: Example Comparison Model: Myricetin vs. Conventional Chemotherapeutics This table summarizes a 2025 in vitro study, demonstrating how a natural compound was compared to Doxorubicin and Cisplatin [6].

Compound Cytotoxic Activity (IC₅₀) & Selectivity Key Experimental Findings

| Myricetin | HeLa cells (Cervical cancer): 22.70 μg/mL T47D cells (Breast cancer): 51.43 μg/mL Vero cells (Normal): 1445.2 μg/mL Selectivity Index (SI) for HeLa: 63.64 [6] | Exhibited high cytotoxic activity against cancer cells with significantly lower toxicity to normal cells, indicating a favorable safety profile [6]. | | Doxorubicin | Vero cells (Normal): 13.76 μg/mL [6] | Showed considerable toxicity to normal cells (low CC₅₀ on Vero cells) in this assay [6]. | | Cisplatin | Vero cells (Normal): 6.53 μg/mL [6] | Demonstrated high toxicity to normal cells (lowest CC₅₀ on Vero cells) in this assay [6]. |

Experimental Protocols for Anticancer Evaluation

The methodologies cited in the search results are standard for evaluating anticancer activity. Here are the details for key experiments:

  • Cytotoxicity Assay (MTT Assay)
    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which is the concentration required to kill 50% of cancer cells.
    • Procedure: Cells are seeded in 96-well plates and treated with a range of compound concentrations for a set time (e.g., 48 hours). MTT reagent is added, which is metabolized by living cells to a colored formazan product. The absorbance is measured, and cell viability is calculated relative to untreated control cells [6] [7].
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining)
    • Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death).
    • Procedure: After treatment, cells are stained with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells). The population of cells (early apoptotic, late apoptotic, necrotic) is then analyzed using flow cytometry [7] [8].
  • Cell Cycle Analysis
    • Objective: To assess the effect of a compound on the cell cycle progression.
    • Procedure: Treated cells are fixed and stained with Propidium Iodide (PI), which binds to DNA. The DNA content of cells is analyzed by flow cytometry, allowing for the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) to be determined [7].

Research Workflow and Mechanisms

The following diagram illustrates the logical workflow for conducting a comparative evaluation of anticancer compounds, based on the methodologies described in the search results:

Start Start: Compound Selection InVitro In Vitro Cytotoxicity (MTT Assay) Start->InVitro IC50 IC50/CC50 Calculation & Selectivity Index (SI) InVitro->IC50 MechAction Mechanism of Action Studies IC50->MechAction NetworkPharm Network Pharmacology (Target Prediction) MechAction->NetworkPharm MolDocking Molecular Docking (Binding Affinity) MechAction->MolDocking Apoptosis Apoptosis Assay (Annexin V/PI) MechAction->Apoptosis CellCycle Cell Cycle Analysis (PI DNA staining) MechAction->CellCycle DataSynth Data Synthesis & Comparative Analysis NetworkPharm->DataSynth MolDocking->DataSynth Apoptosis->DataSynth CellCycle->DataSynth

References

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XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (84.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40187-51-7

Wikipedia

5-Acetylsalicylamide

Dates

Last modified: 08-15-2023

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